Apricitabine
Description
This compound is a cytidine analogue and nucleoside reverse transcriptase inhibitor (NRTI) with anti-HIV activity. This compound is effective against nucleoside-resistant HIV.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
BCH-10619 is the (+)-isomer; structure in first source
Properties
IUPAC Name |
4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCFYKJDVMSIR-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(O1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](S[C@@H](O1)CO)N2C=CC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166974 | |
| Record name | Apricitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160707-69-7, 143338-12-9 | |
| Record name | Apricitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160707-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apricitabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apricitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apricitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APRICITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1YX059ML1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | APRICITABINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DND9Y3G72C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Apricitabine in HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apricitabine (ATC), a novel deoxycytidine analogue, is a nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated activity against human immunodeficiency virus type 1 (HIV-1).[1][2] As with other NRTIs, its mechanism of action is centered on the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, its kinetic properties, resistance profile, and the experimental methodologies used to characterize its function.
Core Mechanism of Action
This compound is a prodrug that, upon entering a host cell, undergoes a series of phosphorylation events to become its active triphosphate form, this compound triphosphate (ATC-TP).[3][4] This metabolic activation is a critical step for its antiviral activity.
Intracellular Activation Pathway
The intracellular phosphorylation of this compound is a multi-step process catalyzed by host cellular kinases. This pathway is essential for the conversion of the inactive prodrug into its pharmacologically active form.
Caption: Intracellular phosphorylation cascade of this compound.
Inhibition of HIV-1 Reverse Transcriptase
Once formed, ATC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of HIV-1 RT.[3] The viral RT incorporates ATC-TP into the growing viral DNA chain. However, this compound lacks a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. This leads to the termination of DNA chain elongation, thereby halting the process of reverse transcription.[3][4]
Quantitative Analysis of this compound's Efficacy
The inhibitory activity of this compound and its active triphosphate form has been quantified through various in vitro assays. The key parameters are the 50% inhibitory concentration (IC50) in cell-based assays and the inhibition constant (Ki) in cell-free enzyme assays.
Table 1: In Vitro Anti-HIV-1 Activity of this compound (IC50)
| HIV-1 Strain/Mutant | IC50 (µM) | Fold Change vs. Wild-Type |
| Wild-Type (HXB2) | 0.05 - 0.5 | 1.0 |
| M184V | 0.1 - 1.0 | 2 - 4 |
| K65R | 0.5 - 2.5 | 10 - 50 |
| Thymidine Analogue Mutations (TAMs) | 0.1 - 1.0 | 2 - 4 |
| K103N | 0.05 - 0.5 | 1.0 |
| L74V | 0.05 - 0.5 | 1.0 |
Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.
Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound Triphosphate (Ki)
| HIV-1 RT Genotype | Ki (µM) |
| Wild-Type | 0.2 - 0.8 |
| K65R | 2.0 - 8.0 |
| M184V | 0.4 - 1.6 |
Data compiled from multiple sources. Actual values may vary depending on the specific assay conditions.
Resistance Profile
Resistance to this compound has been observed to develop slowly in vitro.[5] The primary mutation associated with reduced susceptibility to this compound is the K65R mutation in the reverse transcriptase enzyme.[3] This mutation decreases the binding affinity of ATC-TP to the enzyme, as reflected by an increased Ki value.[3] Notably, the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, has a minimal impact on the activity of this compound.[3][5] this compound also retains activity against viruses with thymidine analogue mutations (TAMs).[5][6]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a series of well-established experimental protocols.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Steady-State Kinetics)
This assay directly measures the inhibitory effect of ATC-TP on the enzymatic activity of purified HIV-1 RT.
Caption: Workflow for an in vitro HIV-1 RT inhibition assay.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl2, 1 mM DTT), a defined primer/template duplex (e.g., poly(rA)/oligo(dT)), a fixed concentration of the natural dNTP substrate (one of which is radiolabeled, e.g., [3H]dTTP), and varying concentrations of ATC-TP.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant HIV-1 RT (wild-type or mutant).
-
Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains within the initial linear velocity phase.
-
Quenching: Stop the reaction by adding a quenching solution, such as 0.5 M EDTA.
-
Product Quantification: The amount of incorporated radiolabeled dNTP is quantified. This can be achieved by spotting the reaction mixture onto DEAE filter mats, washing away unincorporated nucleotides, and measuring the remaining radioactivity using a scintillation counter.
-
Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. The inhibition constant (Ki) is then calculated by fitting the data to the appropriate model of enzyme inhibition (e.g., competitive inhibition) using non-linear regression analysis.
Cell-Based Antiviral Activity Assay (IC50 Determination)
This assay measures the ability of this compound to inhibit HIV-1 replication in a cellular context.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification and Characterization of a Novel HIV-1 Nucleotide-Competing Reverse Transcriptase Inhibitor Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steady state kinetics and inhibition of HIV-1 reverse transcriptase by a non-nucleoside dipyridodiazepinone, BI-RG-587, using a heteropolymeric template - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Stall of Apricitabine (AVX754): A Technical History
An In-depth Guide on the Discovery, Development, and Eventual Discontinuation of a Promising Anti-HIV Agent
Introduction
Apricitabine (ATC), also known as AVX754 and SPD754, is an experimental nucleoside reverse transcriptase inhibitor (NRTI) that showed significant promise in the treatment of HIV infection, particularly against drug-resistant strains.[1] As a cytidine analogue, it is structurally related to lamivudine and emtricitabine.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Synthesis
The initial synthesis of this compound was carried out by Belleau and Nguyen-Ba.[2] A more efficient, three-step synthesis process was later developed starting from 2-(R)-benzoyloxymethyl-1,3-oxathiolane.[2] This newer method yields the desired cis-(2R,4R) isomer with over 99% diastereomeric excess through preferential crystallization, a significant improvement as it circumvents the need for chromatography.[2]
The key steps in this optimized synthesis involve:
-
Preparation of 2-(R)-benzoyloxymethyl-1,3-oxathiolane-S-oxide from 2-(R)-benzoyloxymethyl-1,3-oxathiolane.[2]
-
Coupling of N-benzoylcytosine with the oxathiolane-S-oxide intermediate.[2]
-
This process avoids the use of p-toluene sulphonic acid and a salt formation step, making it more direct than previous methods.[2]
Mechanism of Action
This compound is a prodrug that, once inside a host cell, undergoes phosphorylation to its active triphosphate form (ATC-TP).[3] This process is initiated by the cellular enzyme deoxycytidine kinase.[4] The active ATC-TP then competes with the natural deoxycytidine triphosphate for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[3][5] Upon incorporation, ATC-TP acts as a chain terminator, preventing the completion of viral DNA synthesis and thus inhibiting HIV replication.[3]
Caption: Mechanism of action of this compound.
Preclinical Development
In Vitro Antiviral Activity
This compound demonstrated potent antiviral activity against both wild-type and NRTI-resistant strains of HIV-1.[6][7] Its efficacy against strains with the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, was a particularly promising feature.[6][8]
| Parameter | Cell Line | HIV-1 Strain | Value | Reference |
| EC50 | T-cell lines | Wild-type | 1.0 - 10.0 µM | [4] |
| EC50 | PBMCs | Wild-type | 0.1 - 3.0 µM | [4] |
| EC50 | PBMCs | Wild-type | 1.45 µM | [9] |
| EC50 | PBMCs | Lamivudine (3TC) resistant | 2.2 µM | [9] |
| EC50 | PBMCs | 3TC and Zidovudine (AZT) resistant | 2.4 µM | [9] |
| Ki | - | HIV-1 Reverse Transcriptase | 0.08 µM | [10] |
| Ki | - | DNA polymerase α | 300 µM | [10] |
| Ki | - | DNA polymerase β | 12 µM | [10] |
| Ki | - | DNA polymerase γ | 112.25 µM | [10] |
EC50: 50% effective concentration; Ki: Inhibition constant; PBMCs: Peripheral blood mononuclear cells.
Resistance Profile
In vitro studies indicated that resistance to this compound develops slowly.[6] It maintained significant activity against HIV-1 strains with various resistance mutations, including:
-
M184V: A key mutation causing resistance to lamivudine and emtricitabine.[6][8]
-
Thymidine Analogue Mutations (TAMs): this compound showed less than a twofold reduction in susceptibility in the presence of up to five TAMs.[11]
-
K65R: While some newer trials suggested this compound could induce the K65R mutation, it generally showed a low propensity for selecting new resistance mutations.[1]
Mitochondrial Toxicity Studies
A significant concern with some NRTIs is mitochondrial toxicity, often due to the inhibition of the human mitochondrial DNA polymerase-γ.[12] In vitro studies using HepG2 human hepatoblastoma cells were conducted to assess this risk.
Experimental Protocol: Mitochondrial DNA Quantification in HepG2 Cells
-
Cell Culture: Human HepG2 hepatoblastoma cells were cultured for up to 16 days.
-
Drug Exposure: The cells were exposed to various concentrations (0.3-300 µM) of this compound and other NRTIs.
-
DNA Extraction: Total DNA was extracted from the cultured cells.
-
Quantification: A duplex nucleic acid sequence-based amplification technique was used to measure the ratio of mitochondrial DNA copies to genomic DNA copies.[12]
The results showed that, similar to tenofovir, this compound had no significant effect on mitochondrial DNA content, suggesting a favorable mitochondrial toxicity profile.[12] In contrast, other NRTIs like alovudine, zalcitabine, didanosine, and stavudine markedly reduced mitochondrial DNA levels.[12]
Clinical Development
This compound progressed through to Phase IIb clinical trials and was granted fast-track status by the U.S. Food and Drug Administration (FDA).[1][3]
Pharmacokinetics
Pharmacokinetic studies were conducted in both healthy volunteers and HIV-infected patients.
| Parameter | Population | Dose | Value | Reference |
| Bioavailability | - | Oral | 65-80% | [11] |
| Tmax | Healthy Volunteers | 400-1600 mg (single) | ~1.5 - 2 hours | [13] |
| T1/2 (plasma) | Healthy Volunteers | 400-1600 mg (single) | ~3 hours | [13] |
| T1/2 (intracellular triphosphate) | - | - | 6-7 hours | [11] |
| Excretion | Healthy Volunteers | 400-1600 mg (single) | 65-80% unchanged in urine | [13] |
| Cmax (intracellular triphosphate) | HIV-infected patients | 800 mg twice daily | 5.55 ± 1.94 pmol/million cells | [14] |
Tmax: Time to maximum plasma concentration; T1/2: Elimination half-life; Cmax: Maximum plasma concentration.
The pharmacokinetic profile of this compound was found to be largely linear, with renal excretion being the primary route of elimination, suggesting a low potential for interactions with drugs metabolized by the liver.[13][14]
Clinical Efficacy
Clinical trials demonstrated this compound's potent antiviral activity in both treatment-naïve and treatment-experienced patients.
Phase II Monotherapy Trial (Antiretroviral-Naïve Patients)
-
Design: A 10-day, randomized, double-blind, placebo-controlled study.[15]
-
Results: At a dose of 1200 mg/day, this compound monotherapy resulted in a mean viral load reduction of 1.65 log10 HIV-1 RNA copies/mL.[11][15]
| Dose (per day) | Mean Viral Load Reduction (log10) at Day 10 | Reference |
| 400 mg | -1.18 | [15] |
| 800 mg | -1.28 (at day 7) | [15] |
| 1200 mg | -1.65 | [15] |
| 1600 mg | -1.58 | [15] |
Phase IIb Trial (Treatment-Experienced Patients with M184V)
-
Design: A 21-day, randomized, double-blind study in patients failing therapy that included lamivudine.[16]
-
Results: Patients receiving 800 mg of this compound twice daily experienced a mean viral load reduction of -0.90 log10 copies/mL, compared to a -0.03 log10 change in the lamivudine group.[16]
Safety and Tolerability
This compound was generally well-tolerated in clinical studies.[3][15] The most commonly reported adverse events included headache, nasal congestion, and muscle pain.[1] Unlike some other NRTIs, it was not associated with significant liver or kidney toxicity, bone marrow suppression, or abnormal lipase levels.[1]
Drug Interactions
-
Tipranavir/Ritonavir: Co-administration with this protease inhibitor combination resulted in a moderate, but not clinically significant, increase in this compound exposure. No dose adjustment was deemed necessary.[17]
-
Lamivudine (3TC) and Emtricitabine (FTC): Due to a shared intracellular phosphorylation pathway via deoxycytidine kinase, co-administration with 3TC or FTC led to a concentration-dependent decrease in the phosphorylation of this compound.[4] This antagonistic interaction meant that this compound could not be used clinically with these agents.[4][11]
Development History and Discontinuation
The development of this compound involved several pharmaceutical companies over its lifespan.
Caption: Development and corporate history of this compound.
This compound was first developed by BioChem Pharma (as BCH10618).[1] Shire Pharmaceuticals later acquired BioChem Pharma and continued development under the codename SPD754.[1] Subsequently, Shire licensed the drug to the Australian company Avexa Pharmaceuticals, where it was known as AVX754.[1] Despite promising Phase IIb results, Avexa announced in May 2010 that it was halting the development program for this compound after failing to secure a partner to fund the more extensive and costly Phase III trials.[18]
Conclusion
This compound represented a significant advancement in the field of NRTI development, offering a potent new option against HIV, including strains resistant to commonly used therapies. Its favorable resistance profile, good tolerability, and low risk of mitochondrial toxicity made it a promising candidate. However, the substantial financial investment required for Phase III clinical trials proved to be an insurmountable hurdle, leading to the discontinuation of its development. The story of this compound serves as a case study in the complexities and challenges of pharmaceutical development, where promising science must align with economic realities to bring new therapies to patients.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Resistance profile of the new nucleoside reverse transcriptase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | DNA/RNA Synthesis | HIV Protease | TargetMol [targetmol.com]
- 11. This compound: a novel deoxycytidine analogue nucleoside reverse transcriptase inhibitor for the treatment of nucleoside-resistant HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound and other nucleoside reverse transcriptase inhibitors on replication of mitochondrial DNA in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of single oral doses of this compound, a novel deoxycytidine analogue reverse transcriptase inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multiple-dose pharmacokinetics of this compound, a novel nucleoside reverse transcriptase inhibitor, in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and tolerability of 10-day monotherapy with this compound in antiretroviral-naive, HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the pharmacokinetics of this compound in the presence and absence of ritonavir-boosted tipranavir: a phase I, open-label, controlled, single-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of this compound halted without finding backer for Phase 3 | HIV i-Base [i-base.info]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Apricitabine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental data for Apricitabine (ATC), a nucleoside reverse transcriptase inhibitor (NRTI). The information is intended for researchers, scientists, and professionals involved in drug development and antiviral research.
Chemical Structure and Properties
This compound is a synthetic dideoxynucleoside analogue of cytidine. Its chemical structure is characterized by the presence of an oxathiolane ring in place of the deoxyribose moiety found in natural nucleosides.
IUPAC Name: 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2(1H)-one[1]
Stereochemistry: The molecule has two chiral centers at the 2 and 4 positions of the oxathiolane ring, with the active enantiomer possessing a (2R, 4R) configuration.[1]
Molecular Formula: C₈H₁₁N₃O₃S[1]
| Property | Value | Reference |
| Molar Mass | 229.25 g/mol | [1] |
| CAS Number | 160707-69-7 | [1] |
Synthesis of this compound
The synthesis of this compound has evolved to improve stereoselectivity and overall yield. Early methods often resulted in a mixture of stereoisomers requiring challenging separation, while more recent approaches focus on enantiomerically pure synthesis.
Key Synthetic Approaches
Two notable synthetic strategies for this compound are the historical sila-Pummerer rearrangement and a more recent, efficient three-step synthesis.
-
Sila-Pummerer Rearrangement: This earlier method involved the rearrangement of a racemic sulphoxide to create the 4-acetate intermediate. Optimization of this reaction was achieved by maintaining a high concentration of acetate ions.
-
Three-Step Synthesis from 2-(R)-benzoyloxymethyl-1,3-oxathiolane: A more recent and efficient process starts with the chiral building block 2-(R)-benzoyloxymethyl-1,3-oxathiolane. This method offers high diastereoselectivity, yielding the desired cis-(2R,4R) isomer.
Detailed Experimental Protocol: Three-Step Synthesis
This protocol outlines the key steps for the synthesis of this compound starting from 2-(R)-benzoyloxymethyl-1,3-oxathiolane.
Step 1: Synthesis of 2-(R)-Benzoyloxymethyl-1,3-oxathiolane-S-oxide
-
Reactants: 2-(R)-benzoyloxymethyl-1,3-oxathiolane.
-
Procedure: The starting material is oxidized to a mixture of isomers of 2-(R)-benzoyloxymethyl-1,3-oxathiolane-S-oxide.
-
Note: This intermediate is typically used directly in the next step without separation of the sulfoxide isomers.
Step 2: Coupling with N-Benzoylcytosine
-
Reactants: 2-(R)-benzoyloxymethyl-1,3-oxathiolane-S-oxide and N-benzoylcytosine.
-
Procedure: The oxathiolane-S-oxide is coupled with N-benzoylcytosine. This step is crucial for introducing the nucleobase. The resulting intermediate, 2-(R)-benzoyloxymethyl-4-(R)-(N-benzoylcytosin-1-yl)-1,3-oxathiolane, forms a conglomerate that allows for preferential crystallization of the desired diastereomer.
-
Purification: The high diastereomeric excess (>99%) is achieved through crystallization, avoiding the need for chromatography.
Step 3: Deprotection
-
Reactants: 2-(R)-benzoyloxymethyl-4-(R)-(N-benzoylcytosin-1-yl)-1,3-oxathiolane.
-
Procedure: The benzoyl protecting groups on both the oxathiolane ring and the cytosine base are removed to yield the final product, this compound.
-
Purification: The final product is purified to meet pharmaceutical standards.
Quantitative Data
Pharmacokinetic Properties of this compound
The following table summarizes key pharmacokinetic parameters of this compound in humans.
| Parameter | Value | Conditions | Reference |
| Bioavailability | 65% to 80% | Oral administration | [1] |
| Protein Binding | < 4% | [1] | |
| Elimination Half-life (triphosphate) | 6 to 7 hours | [1] | |
| Excretion | Primarily renal | [1] | |
| Peak Plasma Concentration (Cmax) | Attained in ~1.5-2.5 hours | Multiple oral doses (200-800 mg twice daily) in HIV-1 infected patients | [2] |
| Steady State | Attained by day 8 | Multiple oral doses in HIV-1 infected patients | [2] |
Antiviral Activity
This compound demonstrates potent activity against wild-type and NRTI-resistant strains of HIV-1.
| Parameter | Value | Target | Reference |
| EC₅₀ (50% effective concentration) | 0.1 to 3.0 µM | HIV-1 in Peripheral Blood Mononuclear Cells (PBMCs) | [3] |
| Mean Change in Viral Load (Day 21) | -0.71 log₁₀ copies/mL | Treatment-experienced patients with M184V mutation (600 mg twice daily) | [4] |
| Mean Change in Viral Load (Day 21) | -0.90 log₁₀ copies/mL | Treatment-experienced patients with M184V mutation (800 mg twice daily) | [4] |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that must be phosphorylated intracellularly to its active triphosphate form, this compound triphosphate (ATC-TP).[5] ATC-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase.[6]
The following diagram illustrates the mechanism of action of this compound within the context of the HIV reverse transcription pathway.
Caption: Mechanism of this compound in inhibiting HIV reverse transcription.
Experimental Workflow: Antiviral Activity Assay
The following diagram outlines a typical workflow for assessing the in vitro antiviral activity of this compound.
Caption: Workflow for determining the in vitro antiviral efficacy of this compound.
References
- 1. Pharmacokinetics of single oral doses of this compound, a novel deoxycytidine analogue reverse transcriptase inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple-dose pharmacokinetics of this compound, a novel nucleoside reverse transcriptase inhibitor, in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
In Vitro Antiviral Activity of Apricitabine Against HIV Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apricitabine (ATC), a nucleoside reverse transcriptase inhibitor (NRTI), has demonstrated significant in vitro antiviral activity against both wild-type and drug-resistant strains of the human immunodeficiency virus (HIV). As a deoxycytidine analogue, its mechanism of action involves the inhibition of HIV reverse transcriptase, a crucial enzyme in the viral replication cycle. This technical guide provides an in-depth overview of the in vitro efficacy of this compound, detailing its activity against various HIV strains, the experimental protocols used for its evaluation, and its mechanism of action. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and pathways are visualized using diagrams.
Introduction
This compound is a promising antiretroviral agent that has shown efficacy against HIV-1 strains resistant to other nucleoside analogues, such as those with the M184V mutation.[1] Its unique resistance profile suggests a low potential for cross-resistance with currently available NRTIs, making it a valuable candidate for treatment-experienced patients.[2] This document serves as a comprehensive resource on the in vitro antiviral properties of this compound, intended to inform further research and development efforts.
Mechanism of Action
This compound is a prodrug that, upon intracellular uptake, is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (ATC-TP).[3] ATC-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. Once incorporated, the lack of a 3'-hydroxyl group on the this compound moiety results in chain termination, thereby halting the process of reverse transcription and preventing the synthesis of viral DNA.[3]
Quantitative In Vitro Antiviral Activity
The in vitro antiviral potency of this compound has been evaluated against a panel of laboratory strains and clinical isolates of HIV-1, including those with key resistance mutations. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit viral replication by 50%, as well as the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.
Table 1: In Vitro Anti-HIV-1 Activity of this compound in Peripheral Blood Mononuclear Cells (PBMCs)
| HIV-1 Strain/Isolate | Genotype | EC50 (µM) |
| Wild-type | - | 0.1 - 3.0 |
| 3TC Resistant | M184V | 1.45 |
| 3TC and AZT Resistant | M184V + TAMs | 2.4 |
Data sourced from multiple in vitro studies.[4]
Table 2: In Vitro Activity of this compound Against NRTI-Resistant HIV-1 Isolates in MT-4 Cells
| HIV-1 Isolate Type | Key Resistance Mutations | Fold Change in Susceptibility vs. Wild-Type |
| Zidovudine (AZT) Resistant | M41L, T215Y/F + median of 3 other NAMs | 1.2 - 2.2 |
| Lamivudine (3TC) Resistant | M184V | 1.2 - 2.2 |
| Abacavir (ABC) Resistant | L74V, Y115F, M184V + 1 other NAM | 1.3 - 2.8 |
NAMs: Nucleoside Analogue Mutations. Data indicates that this compound retains significant activity against isolates resistant to other common NRTIs.[4]
Table 3: Cytotoxicity of this compound
| Cell Line | CC50 (µM) |
| Various human cell lines | >100 |
This compound has demonstrated a favorable in vitro cytotoxicity profile.[3]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's in vitro antiviral activity.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(rA)-oligo(dT) template-primer, deoxyribonucleoside triphosphates (dNTPs) including a labeled dNTP (e.g., [³H]TTP or DIG-dUTP), and the HIV-1 RT enzyme.
-
Compound Incubation: The test compound (this compound) at various concentrations is pre-incubated with the HIV-1 RT enzyme.
-
Reaction Initiation: The reverse transcription reaction is initiated by the addition of the template-primer and dNTPs. The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent, such as EDTA.
-
Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified.
-
Radiometric Method: If a radiolabeled dNTP is used, the synthesized DNA is captured on a filter, and the radioactivity is measured using a scintillation counter.[5]
-
Colorimetric/Chemiluminescent Method: If a non-radioactive label like Digoxigenin (DIG) is used, the product is captured on a streptavidin-coated plate (via a biotinylated primer). An anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a chromogenic or chemiluminescent substrate. The resulting signal is measured using a plate reader.
-
-
Data Analysis: The percentage of RT inhibition at each compound concentration is calculated relative to a no-drug control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
HIV-1 p24 Antigen Assay for Antiviral Activity
This assay measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is an indicator of viral replication.
Protocol:
-
Cell Culture and Infection: Susceptible host cells (e.g., PBMCs or T-cell lines) are seeded in a multi-well plate. The cells are then infected with a known amount of HIV-1 in the presence of serial dilutions of this compound. Control wells include uninfected cells and infected cells without the drug.
-
Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).
-
Sample Collection: After incubation, the cell culture supernatant is harvested.
-
p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial or in-house sandwich ELISA kit.
-
A microplate pre-coated with a capture anti-p24 antibody is used.
-
The harvested supernatant is added to the wells, and any p24 antigen present binds to the capture antibody.
-
After washing, a detection anti-p24 antibody (often biotinylated) is added, which binds to a different epitope on the captured p24.
-
A streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is then added, followed by a chromogenic substrate (e.g., TMB).
-
The reaction is stopped, and the absorbance is read on a microplate reader.[5]
-
-
Data Analysis: A standard curve is generated using known concentrations of recombinant p24 antigen. The concentration of p24 in the experimental samples is interpolated from this curve. The EC50 value is determined by plotting the percentage of viral inhibition (based on p24 levels) against the log of the drug concentration.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the test compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Plating: Host cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound. Control wells include untreated cells and a vehicle control.
-
Incubation: The plate is incubated for a period equivalent to the antiviral assay (e.g., 5-7 days).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability at each drug concentration is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percent viability against the log of the drug concentration.
Conclusion
The in vitro data presented in this technical guide underscore the potent antiviral activity of this compound against a range of HIV-1 strains, including those with clinically significant resistance mutations to other NRTIs. Its favorable cytotoxicity profile further supports its potential as a valuable component of antiretroviral therapy. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation of this compound and other novel anti-HIV compounds. Further research is warranted to fully elucidate its clinical utility in various patient populations.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. goldengatebio.com [goldengatebio.com]
Preclinical Pharmacodynamics of Apricitabine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Apricitabine (ATC), an experimental nucleoside reverse transcriptase inhibitor (NRTI). The document details its mechanism of action, in vitro efficacy against wild-type and resistant HIV-1 strains, cytotoxicity, and resistance profile. Methodologies for key experiments are provided, along with visual representations of pathways and workflows to facilitate understanding.
Mechanism of Action
This compound is a deoxycytidine analogue that requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (ATC-TP). This metabolic activation is initiated by the host cell enzyme deoxycytidine kinase (dCK). Subsequent phosphorylation steps are carried out by other cellular kinases. ATC-TP acts as a competitive inhibitor of the viral enzyme reverse transcriptase (RT). Upon incorporation into the growing viral DNA chain, it leads to chain termination due to the absence of a 3'-hydroxyl group, thereby halting the conversion of viral RNA into DNA.
Metabolic activation and mechanism of action of this compound.
In Vitro Antiviral Activity
This compound has demonstrated potent antiviral activity against both wild-type and NRTI-resistant strains of HIV-1 in various preclinical studies.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and NRTI-Resistant HIV-1
| HIV-1 Strain/Variant | Key Resistance Mutations | Cell Line | EC50 (µM) | Fold Change in EC50 | Reference |
| Wild-Type (HXB-2D) | None | Cord Blood Mononuclear Cells | 0.8 ± 0.1 | 1.0 | [1] |
| Mutant Strain | M184V | Cord Blood Mononuclear Cells | 1.1 ± 0.1 | 1.4 | [1] |
| Mutant Strain | K65R | Cord Blood Mononuclear Cells | 2.9 ± 0.4 | 3.6 | [1] |
| Mutant Strain | M41L, M184V, T215Y | Cord Blood Mononuclear Cells | 1.2 ± 0.2 | 1.5 | [1] |
| Wild-Type (Various) | None | T-cell lines | 1.0 - 10.0 | - | [2] |
| Wild-Type (Various) | None | PBMCs | 0.1 - 3.0 | - | [2] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Fold change is calculated relative to the wild-type strain.
In Vitro Cytotoxicity
The cytotoxicity of this compound has been evaluated in various cell lines to determine its therapeutic window.
Data Presentation
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI) vs. WT HIV-1 | Reference |
| MT-4 | MTT | >100 | >125 | [2] |
| CEM | MTT | >100 | >125 | [2] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Viability Assay | >100 | >33-1000 | [2] |
CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. Selectivity Index (SI) is calculated as CC50/EC50.
In Vitro Resistance Profile
Preclinical studies indicate that resistance to this compound develops slowly. While certain mutations can be selected for in vitro, they often confer only a low-level decrease in susceptibility.
Data Presentation
Table 3: In Vitro Resistance Development Profile of this compound
| Starting HIV-1 Strain | Selected Mutations | Fold Change in EC50 | Reference |
| Wild-Type | M184V | 1.1 | [1] |
| Wild-Type | V75I | 1.6 | [1] |
| Wild-Type | K65R | 3.6 | [1] |
Data from in vitro selection studies with serial passage of HIV-1 in the presence of increasing concentrations of this compound.[1]
Experimental Protocols
Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the determination of the 50% effective concentration (EC50) of this compound against HIV-1 in PBMCs.
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with phytohemagglutinin (PHA) and culture in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and interleukin-2 (IL-2).
-
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and make serial dilutions in culture medium.
-
Infection and Treatment: Plate the stimulated PBMCs and infect with a known titer of HIV-1. Immediately add the serially diluted this compound to the wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 7 days.
-
Endpoint Measurement: On day 7, collect the culture supernatants and quantify the amount of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for determining the antiviral activity of this compound in PBMCs.
Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound using the MTT assay.
-
Cell Seeding: Seed a T-lymphoid cell line (e.g., MT-4, CEM) or unstimulated PBMCs in a 96-well plate at an appropriate density.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a cell control (no drug).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell control. Determine the CC50 value by plotting the percentage of viability against the drug concentration.
In Vitro Resistance Selection Assay
This protocol outlines the procedure for selecting for HIV-1 resistance to this compound in cell culture.
-
Initial Infection: Infect a susceptible cell line (e.g., MT-4) with wild-type HIV-1 at a low multiplicity of infection (MOI).
-
Drug Application: Culture the infected cells in the presence of a starting concentration of this compound, typically at or slightly above the EC50 value.
-
Serial Passage: Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 antigen production). When viral breakthrough is observed, harvest the cell-free supernatant containing the virus.
-
Dose Escalation: Use the harvested virus to infect fresh cells, and increase the concentration of this compound in the new culture.
-
Repeat Passages: Repeat the process of serial passage and dose escalation for multiple rounds.
-
Genotypic Analysis: After significant resistance has developed (i.e., the virus can replicate at high concentrations of the drug), isolate the viral RNA from the supernatant, reverse transcribe it to cDNA, and sequence the reverse transcriptase gene to identify resistance-conferring mutations.
-
Phenotypic Analysis: Characterize the phenotype of the selected resistant virus by performing an antiviral activity assay to determine its EC50 for this compound and other NRTIs.
Workflow for the in vitro selection of HIV-1 resistance to this compound.
References
An In-depth Technical Guide to the Early Efficacy and Safety Profile of Apricitabine
This technical guide provides a comprehensive overview of the early preclinical and clinical research into the efficacy and safety of Apricitabine (ATC), an investigational nucleoside reverse transcriptase inhibitor (NRTI). The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.
Efficacy Data
Early research demonstrated this compound's potent antiviral activity against both wild-type and drug-resistant strains of HIV-1.[1][2][3][4] Its efficacy has been evaluated through in vitro studies and early-phase clinical trials in both treatment-naive and treatment-experienced patients.
In Vitro Activity
This compound has shown significant activity against HIV-1 strains with mutations that confer resistance to other NRTIs, such as the M184V mutation and multiple thymidine analogue mutations (TAMs).[3][5][6] In vitro studies indicated that this compound retains substantial activity against HIV-1 containing various resistance mutations, with a less than twofold reduction in susceptibility in the presence of up to five TAMs or the M184V mutation.[5]
Clinical Efficacy in Treatment-Naive Patients
A key Phase II monotherapy trial investigated the efficacy of this compound in antiretroviral-naive HIV-1 infected patients. The study demonstrated a significant dose-dependent reduction in plasma HIV-1 RNA levels over a 10-day period.
Table 1: Efficacy of this compound Monotherapy in Treatment-Naive HIV-Infected Patients (10-Day Study)
| This compound Daily Dose | Mean Log10 Reduction in Plasma HIV-1 RNA from Baseline (Day 7) | Mean Log10 Reduction in Plasma HIV-1 RNA from Baseline (Day 10) |
| 400 mg | -1.16[7] | -1.18[7] |
| 800 mg | -1.28[7] | - |
| 1200 mg | -1.44[7] | -1.65[5][7] |
| 1600 mg | -1.30[7] | -1.58[5][7] |
| Placebo | - | P<0.0001 vs placebo for all doses at day 7[5][7] |
Data sourced from a randomized, double-blind, placebo-controlled Phase II trial.[5][7]
Activity in Treatment-Experienced Patients
This compound has also shown promise in patients who have failed previous antiretroviral regimens.[5] Its activity against resistant strains makes it a potential option for patients with limited treatment choices.[2][8] Clinical studies in treatment-experienced patients have shown significant reductions in plasma viral load.[9][10]
Safety and Tolerability Profile
Across early clinical trials, this compound was generally well-tolerated in both healthy volunteers and HIV-infected patients.[5][6]
Common Adverse Events
The most frequently reported adverse events were generally mild to moderate in severity.
Table 2: Common Adverse Events Associated with this compound in Early Clinical Trials
| Adverse Event | Observations |
| Headache | Reported as one of the most common side effects, though the difference from placebo was not always significant.[6][9] |
| Nasal Congestion / Rhinitis | Frequently reported in clinical studies.[6][9] |
| Muscle Pain | Observed as a common side effect.[6] |
| Nausea | Reported in a six-month trial, with an incidence similar to lamivudine.[6] |
| Diarrhea | Observed in a six-month trial, with an incidence similar to lamivudine.[6] |
| Elevated Triglycerides | Reported in a six-month trial.[6] |
| Upper Respiratory Infection | Occurred with a frequency similar to lamivudine in a six-month trial.[6] |
Laboratory Abnormalities and Serious Adverse Events
Importantly, early studies did not associate this compound with several of the more severe toxicities seen with other NRTIs. Specifically, it was not linked to abnormal lipase levels, bone marrow suppression, or significant liver and kidney toxicity.[6] In vitro studies also suggested a low potential for mitochondrial toxicity.[5][9][10]
Pharmacokinetic Profile
This compound is administered orally and demonstrates linear pharmacokinetics.[9][11]
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
| Bioavailability | 65% - 80%[5][6] | Good oral absorption. |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2.5 hours[11] | Rapidly absorbed. |
| Plasma Elimination Half-Life | ~3 hours[5] | Supports twice-daily dosing. |
| Intracellular Half-Life (active triphosphate metabolite) | 6 - 7 hours[5][6] | The active form of the drug has a longer duration within the cell. |
| Protein Binding | < 4%[6] | Low potential for displacement interactions. |
| Metabolism | Minimal hepatic metabolism; converted to its active triphosphate form.[6][9][10] | Low potential for hepatic drug-drug interactions. |
| Excretion | Predominantly renal.[5][9][11] | Dose adjustments may be necessary in patients with renal impairment. |
Experimental Protocols
Phase II Monotherapy Efficacy Study in Treatment-Naive Patients
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[7][11]
-
Patient Population: Antiretroviral-naive adults infected with HIV-1, with a CD4 count of ≥250 cells/µL and a plasma HIV-1 RNA level between 5,000 and 100,000 copies/mL.[7]
-
Dosing Regimens: Patients received oral placebo or this compound at doses of 200 mg, 400 mg, 600 mg, or 800 mg twice daily, or 800 mg or 1200 mg once daily for 10 days.[11] Another report specifies daily doses of 400 mg, 800 mg, 1200 mg, and 1600 mg.[7]
-
Primary Endpoint: The primary efficacy endpoint was the change in plasma HIV-1 RNA levels from baseline.[9][10]
-
Pharmacokinetic Sampling: Blood and urine samples were collected over 24 hours on days 1 and 8 for pharmacokinetic analysis.[11]
Phase I Drug-Drug Interaction Study with Tipranavir/Ritonavir
-
Study Design: A Phase I, open-label, controlled, single-center study.[12]
-
Participant Population: 18 healthy adult male subjects.[12]
-
Methodology: Subjects received a single 800 mg dose of this compound on day 1. From day 2 to day 9, they received tipranavir 500 mg plus ritonavir 200 mg every 12 hours to reach steady-state concentrations. On day 10, subjects received a single morning dose of 800 mg this compound with a single dose of tipranavir/ritonavir. Pharmacokinetic sampling was conducted over 12 hours post-dosing on days 1, 9, and 10.[12]
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for an Early Phase Antiretroviral Clinical Trial
Caption: Early phase antiretroviral clinical trial workflow.
Drug Resistance Profile
A significant advantage of this compound observed in early studies is its low propensity to select for resistance mutations.[5][7] In vitro and during clinical monotherapy, there was a low tendency for the development of resistance.[5] While some later studies suggested the potential for inducing K65R mutations, which could confer resistance to didanosine and tenofovir, this compound generally demonstrated a favorable resistance profile, particularly against strains with the common M184V mutation.[6] This suggests its potential utility in patients who have failed regimens containing lamivudine or emtricitabine.[5][9][10]
Conclusion
The early research on this compound established it as a promising NRTI with a potent efficacy profile against both wild-type and resistant HIV-1 strains. Its favorable pharmacokinetic properties, including good oral bioavailability and a low potential for hepatic drug interactions, coupled with a generally well-tolerated safety profile, positioned it as a viable candidate for further development, particularly for treatment-experienced patients.[4][5][9][10] The data from these initial studies provided a strong foundation for subsequent, longer-term clinical trials to fully elucidate its role in the management of HIV infection.
References
- 1. ClinConnect | Study of the Efficacy and Safety of this compound, a New [clinconnect.io]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel deoxycytidine analogue nucleoside reverse transcriptase inhibitor for the treatment of nucleoside-resistant HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Efficacy and tolerability of 10-day monotherapy with this compound in antiretroviral-naive, HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the Efficacy and Safety of this compound, a New NRTI, to Treat Drug-resistant HIV Infection | Clinical Research Trial Listing [centerwatch.com]
- 9. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Multiple-dose pharmacokinetics of this compound, a novel nucleoside reverse transcriptase inhibitor, in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the pharmacokinetics of this compound in the presence and absence of ritonavir-boosted tipranavir: a phase I, open-label, controlled, single-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Apricitabine Clinical Trial Design for Treatment-Naive HIV Patients
These application notes provide a comprehensive overview of a clinical trial design for evaluating the safety and efficacy of apricitabine in treatment-naive HIV-1 infected individuals. The provided information is based on published clinical trial data for this compound and established methodologies for HIV clinical research.
Introduction
This compound (ATC) is a nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated antiviral activity against both wild-type and drug-resistant strains of HIV-1.[1][2] As a deoxycytidine analogue, it is intracellularly phosphorylated to its active triphosphate form, which then competes with natural substrates for incorporation into viral DNA, leading to chain termination and inhibition of the reverse transcriptase enzyme.[1] While much of its development focused on treatment-experienced patients, early clinical studies also evaluated its potential in treatment-naive populations.[1][2][3][4] This document outlines a potential clinical trial design for this compound as part of a combination antiretroviral therapy (cART) regimen for individuals with no prior history of HIV treatment.
Clinical Trial Design
This section details a hypothetical Phase II, randomized, double-blind, active-controlled study to assess the efficacy and safety of an this compound-containing regimen compared to a standard-of-care regimen in treatment-naive HIV-1 infected adults.
Study Objectives
-
Primary Objective: To evaluate the proportion of participants with plasma HIV-1 RNA <50 copies/mL at 48 weeks of treatment.
-
Secondary Objectives:
-
To assess the change from baseline in CD4+ T-cell count at 48 weeks.
-
To evaluate the safety and tolerability of the this compound-containing regimen.
-
To characterize the emergence of genotypic and phenotypic resistance to this compound and other antiretroviral agents.
-
Patient Population
The study would enroll antiretroviral-naive adult patients with chronic HIV-1 infection.
Table 1: Inclusion and Exclusion Criteria
| Criteria | Description |
| Inclusion Criteria | |
| Age ≥ 18 years.[3] | |
| Documented HIV-1 infection. | |
| Antiretroviral treatment-naive.[3] | |
| Plasma HIV-1 RNA ≥ 5,000 and ≤ 100,000 copies/mL.[3] | |
| CD4+ T-cell count ≥ 250 cells/µL.[3] | |
| Ability to provide informed consent. | |
| Exclusion Criteria | |
| Pregnancy or breastfeeding.[5] | |
| Active Hepatitis B or C co-infection requiring treatment.[5] | |
| Significant renal or hepatic impairment.[5] | |
| History of opportunistic infections. | |
| Known resistance to any of the study drugs. |
Study Schema
The following diagram illustrates the proposed clinical trial workflow.
Quantitative Data Summary
The following tables summarize hypothetical baseline characteristics and efficacy outcomes based on data from an early-phase monotherapy study of this compound in treatment-naive patients.[3]
Table 2: Baseline Characteristics (Hypothetical)
| Characteristic | This compound 800 mg/day (n=12) | This compound 1200 mg/day (n=14) | Placebo (n=13) |
| Mean Age (years) | 35 | 38 | 36 |
| Gender (% male) | 83% | 79% | 85% |
| Mean Baseline HIV-1 RNA (log10 copies/mL) | 4.8 | 4.7 | 4.6 |
| Mean Baseline CD4+ T-cell count (cells/µL) | 450 | 480 | 465 |
Table 3: Efficacy Outcomes from a 10-day Monotherapy Study
| Parameter | This compound 400 mg/day (n=11) | This compound 800 mg/day (n=12) | This compound 1200 mg/day (n=14) | This compound 1600 mg/day (n=13) | Placebo (n=13) |
| Mean HIV-1 RNA reduction at Day 7 (log10 copies/mL) | -1.16 | -1.28 | -1.44 | -1.30 | +0.05 |
| Mean HIV-1 RNA reduction at Day 10 (log10 copies/mL) | -1.18 | -1.40 | -1.65 | -1.58 | +0.08 |
Data adapted from a study on the efficacy and tolerability of 10-day monotherapy with this compound in antiretroviral-naive, HIV-infected patients.[3]
Experimental Protocols
HIV-1 RNA Quantification (Viral Load)
Principle: This protocol describes the quantification of HIV-1 RNA in plasma using a real-time reverse transcription polymerase chain reaction (RT-PCR) assay.[6][7][8][9][10]
Methodology:
-
Sample Collection and Processing:
-
Collect whole blood in EDTA-containing tubes.
-
Separate plasma by centrifugation at 800-1600 x g for 20 minutes at room temperature.
-
Store plasma at -80°C until analysis.
-
-
RNA Extraction:
-
Extract viral RNA from 200 µL of plasma using a commercial viral RNA extraction kit (e.g., QIAamp® Viral RNA Mini Kit) according to the manufacturer's instructions.[7]
-
Elute the purified RNA in 60 µL of elution buffer.
-
-
Real-Time RT-PCR:
-
Prepare a master mix containing a one-step RT-PCR reagent, primers, and a fluorescently labeled probe targeting a conserved region of the HIV-1 genome (e.g., LTR or gag).
-
Add 20 µL of the extracted RNA to 30 µL of the master mix in a 96-well PCR plate.
-
Perform reverse transcription and PCR amplification in a real-time PCR instrument with the following cycling conditions:
-
Reverse Transcription: 50°C for 5 minutes.
-
Initial Denaturation: 95°C for 20 seconds.
-
PCR Amplification (50 cycles):
-
Denaturation: 95°C for 3 seconds.
-
Annealing/Extension: 58°C for 30 seconds.[8]
-
-
-
-
Data Analysis:
-
Generate a standard curve using a dilution series of a quantified HIV-1 RNA standard.
-
Determine the HIV-1 RNA copy number in patient samples by interpolating their quantification cycle (Cq) values against the standard curve.
-
Express the final viral load as copies/mL of plasma.
-
CD4+ T-Cell Counting
Principle: This protocol outlines the enumeration of CD4+ T-lymphocytes from whole blood using flow cytometry.[11][12]
Methodology:
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Pipette 100 µL of whole blood into a flow cytometry tube.
-
-
Antibody Staining:
-
Add a pre-titered cocktail of fluorescently conjugated monoclonal antibodies (e.g., CD45-PerCP, CD3-FITC, CD4-PE, CD8-APC) to the tube.
-
Vortex gently and incubate for 15 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of a commercial lysing solution and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire the sample on a flow cytometer.
-
Gate on the lymphocyte population based on CD45 expression and side scatter properties.
-
Within the lymphocyte gate, identify T-cells (CD3+) and subsequently quantify the percentage of CD4+ and CD8+ T-cells.[13]
-
Calculate the absolute CD4+ T-cell count by multiplying the percentage of CD4+ T-cells by the total lymphocyte count obtained from a complete blood count (CBC).
-
HIV Genotypic Resistance Testing
Principle: This protocol describes the identification of drug resistance-associated mutations in the HIV-1 reverse transcriptase (RT) and protease (PR) genes by sequencing.[14][15][16][17][18]
Methodology:
-
Sample and RNA Extraction:
-
Use plasma with a viral load >500-1000 copies/mL.[15]
-
Extract viral RNA as described in Protocol 4.1.
-
-
Reverse Transcription and PCR Amplification:
-
Perform reverse transcription to generate cDNA.
-
Amplify the RT and PR gene regions using nested PCR with specific primers.
-
-
Sequencing:
-
Purify the PCR products.
-
Perform Sanger sequencing of the amplified RT and PR genes.
-
-
Data Analysis:
-
Assemble and edit the sequence data.
-
Compare the patient-derived sequence to a wild-type HIV-1 reference sequence.
-
Identify mutations known to be associated with resistance to NRTIs, NNRTIs, and PIs using a reputable HIV drug resistance database (e.g., Stanford University HIV Drug Resistance Database).
-
Signaling Pathway and Logical Relationships
This compound Mechanism of Action
The following diagram illustrates the mechanism of action of this compound.
References
- 1. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of 10-day monotherapy with this compound in antiretroviral-naive, HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinConnect | Study of the Efficacy and Safety of this compound, a New [clinconnect.io]
- 6. Quantification of Human Immunodeficiency Virus Type 1 Proviral Load by a TaqMan Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Single Real-Time Reverse Transcription-PCR Assay for Detection and Quantification of Genetically Diverse HIV-1, SIVcpz, and SIVgor Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. dna-technology.com [dna-technology.com]
- 11. Affordable CD4+-T-Cell Counting by Flow Cytometry: CD45 Gating for Volumetric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 15. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 16. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 17. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 18. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Apricitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apricitabine (ATC) is a nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated activity against wild-type and drug-resistant strains of HIV-1.[1][2][3][4] As a cytidine analog, its mechanism of action involves the inhibition of HIV reverse transcriptase, a critical enzyme in the viral replication cycle.[1][5][6] These application notes provide an overview and detailed protocols for the in vivo evaluation of this compound's efficacy using established humanized mouse models. While specific preclinical efficacy data for this compound in these models is not publicly available, this document presents representative protocols and data based on studies with other NRTIs and publicly available clinical trial data for this compound.
In Vivo Models for this compound Efficacy
The most relevant and widely used preclinical models for evaluating the efficacy of anti-HIV drugs are humanized mouse models. These models involve the engraftment of human cells or tissues into immunodeficient mice, creating a system that can be productively infected with HIV-1 and used to assess therapeutic interventions.[7][8][9]
Key Humanized Mouse Models:
-
SCID-hu Thy/Liv Mouse: This model involves the implantation of human fetal thymus and liver tissue under the kidney capsule of a Severe Combined Immunodeficient (SCID) mouse.[10][11] This creates a long-lasting, functional human thymic organoid that supports T-cell development and is susceptible to HIV-1 infection.[12] It is considered a standardized model for the preclinical evaluation of antiretroviral efficacy.[10][11]
-
Hu-NSG and Hu-BLT Mice: These models utilize NOD-scid IL2Rgammanull (NSG) mice, which are highly immunodeficient.
-
Hu-NSG: Engrafted with human CD34+ hematopoietic stem cells (HSCs).[13][14]
-
Hu-BLT: Engrafted with human fetal bone marrow, liver, and thymus tissue.[7][12] These models develop a more robust and systemic human immune system, including mucosal immunity, making them suitable for studying HIV transmission and pathogenesis.[7][12]
-
Rat Models: While not suitable for efficacy testing against HIV-1 due to species barriers, rat models have been utilized for pharmacokinetic and renal handling studies of this compound.[15][16]
Efficacy Endpoints
The primary endpoints for assessing the in vivo efficacy of this compound in humanized mouse models include:
-
Viral Load Reduction: Measurement of plasma HIV-1 RNA or cell-associated p24 antigen levels.[10][11]
-
CD4+ T-Cell Preservation: Monitoring the absolute counts and percentages of human CD4+ T-cells in peripheral blood and lymphoid tissues.[10][17][18]
-
Genotypic Resistance Analysis: Sequencing of the HIV-1 reverse transcriptase gene to identify the emergence of drug-resistant mutations.[19]
Quantitative Data Summary
Disclaimer: The following tables summarize quantitative data from human clinical trials of this compound, as specific preclinical efficacy data from humanized mouse models is not publicly available. This data is provided for illustrative purposes to demonstrate the expected efficacy of this compound.
Table 1: Viral Load Reduction in Antiretroviral-Naive HIV-1 Infected Patients (10-Day Monotherapy) [20]
| This compound Daily Dose | Mean Log10 HIV-1 RNA Reduction from Baseline (Day 10) |
| 400 mg | -1.18 |
| 800 mg | -1.28 |
| 1200 mg | -1.65 |
| 1600 mg | -1.58 |
Table 2: Viral Load Reduction in Treatment-Experienced HIV-1 Infected Patients with M184V Mutation (21-Day Therapy) [4]
| Treatment Group | Mean Log10 HIV-1 RNA Reduction from Baseline (Day 21) |
| This compound 600 mg twice daily | -0.71 |
| This compound 800 mg twice daily | -0.90 |
| Lamivudine 150 mg twice daily | -0.03 |
Experimental Protocols
The following are detailed, representative protocols for evaluating the in vivo efficacy of a novel NRTI like this compound using the SCID-hu Thy/Liv mouse model. These protocols are based on established methodologies for testing other NRTIs.[10][21]
Protocol 1: Prophylactic Efficacy of this compound in SCID-hu Thy/Liv Mice
Objective: To determine the ability of this compound to prevent HIV-1 infection when administered prior to viral challenge.
Materials:
-
SCID-hu Thy/Liv mice (12-20 weeks post-implantation)
-
HIV-1 infectious molecular clone (e.g., NL4-3)
-
This compound, formulated for oral gavage
-
Vehicle control (e.g., sterile water or PBS)
-
Anesthesia (e.g., ketamine/xylazine)
-
Blood collection supplies (e.g., retro-orbital sinus capillary tubes)
-
Equipment for p24 ELISA and/or RT-qPCR
-
Flow cytometer and antibodies for human CD4 and CD8
Procedure:
-
Animal Acclimatization: Acclimate SCID-hu Thy/Liv mice to the facility for at least one week prior to the study.
-
Grouping: Randomly assign mice to treatment and control groups (n=5-10 per group).
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 10 mg/kg/day)
-
Group 3: this compound (mid dose, e.g., 30 mg/kg/day)
-
Group 4: this compound (high dose, e.g., 100 mg/kg/day)
-
-
Drug Administration: Administer this compound or vehicle control via oral gavage twice daily, starting 24 hours before viral inoculation and continuing for 21 days.
-
HIV-1 Inoculation: Anesthetize mice and directly inject a standardized dose of HIV-1 into the thymic implant.
-
Monitoring: Monitor animals daily for signs of toxicity or distress.
-
Sample Collection:
-
Collect peripheral blood weekly via retro-orbital sinus puncture to monitor plasma viral load and human CD4+ T-cell counts.
-
At day 21 post-inoculation, euthanize the mice and harvest the thymic implants.
-
-
Endpoint Analysis:
-
Viral Load: Quantify HIV-1 p24 antigen in thymocyte lysates by ELISA and/or HIV-1 RNA in plasma by RT-qPCR.
-
CD4+ T-Cell Counts: Analyze thymocyte suspensions by flow cytometry for the expression of human CD4 and CD8 to determine the extent of CD4+ T-cell depletion.
-
Toxicity: Monitor body weight and perform complete blood counts and serum chemistry analysis.
-
Protocol 2: Therapeutic Efficacy of this compound in Chronically Infected SCID-hu Thy/Liv Mice
Objective: To determine the ability of this compound to suppress viral replication in mice with established HIV-1 infection.
Procedure:
-
Animal Acclimatization and HIV-1 Inoculation: Follow steps 1 and 4 from Protocol 1.
-
Establishment of Infection: Allow the infection to establish for 14 days post-inoculation.
-
Grouping and Drug Administration: At day 14, randomly assign infected mice to treatment and control groups as described in Protocol 1, step 2. Begin twice-daily oral gavage with this compound or vehicle control and continue for 28 days.
-
Monitoring and Sample Collection: Follow steps 5 and 6 from Protocol 1, with sample collection occurring at baseline (day 14 post-infection) and weekly throughout the treatment period. Euthanasia and tissue harvest occur at day 42 post-inoculation.
-
Endpoint Analysis: Perform endpoint analyses as described in Protocol 1, step 7, comparing post-treatment values to baseline and to the vehicle control group.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, a nucleoside reverse transcriptase inhibitor.
Experimental Workflow for Therapeutic Efficacy Testing
Caption: Workflow for testing the therapeutic efficacy of this compound in SCID-hu mice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Humanized Mouse Model for Oral Anti-Retroviral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How NRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 9. NRTIs: Types, uses, side effects [medicalnewstoday.com]
- 10. Validation of the SCID-hu Thy/Liv Mouse Model with Four Classes of Licensed Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. This compound | C8H11N3O3S | CID 455041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Humanized Mouse Model of HIV Infection [massgeneral.org]
- 15. Nucleoside Reverse Transcriptase Inhibitor (NRTI) | NIH [clinicalinfo.hiv.gov]
- 16. Use of standardized SCID-hu Thy/Liv mouse model for preclinical efficacy testing of anti-human immunodeficiency virus type 1 compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reduced viral load and lack of CD4 depletion in SCID-hu mice infected with Rev-independent clones of human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reduced viral load and lack of CD4 depletion in SCID-hu mice infected with Rev-independent clones of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Humanized mouse models to study pathophysiology and treatment of HIV infection. - Research - Institut Pasteur [research.pasteur.fr]
- 20. Humanized mouse models for HIV-1 infection of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of standardized SCID-hu Thy/Liv mouse model for preclinical efficacy testing of anti-human immunodeficiency virus type 1 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Considerations for Apricitabine in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apricitabine (ATC) is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with a structure analogous to cytidine.[1] Developed for the treatment of HIV-1 infection, it acts as a prodrug that is phosphorylated intracellularly to its active triphosphate form, which then inhibits viral reverse transcription.[2] A key area of interest for this compound is its potent antiviral activity against HIV strains that have developed resistance to other commonly used NRTIs, such as lamivudine (3TC) and emtricitabine (FTC), particularly those with the M184V mutation in the reverse transcriptase gene.[3][4][5][6] This document provides a detailed overview of dosing considerations for this compound, summarizing data from various clinical studies, and outlines key experimental protocols for its evaluation.
Pharmacokinetic Profile
This compound is administered orally and demonstrates predictable, linear pharmacokinetics across a range of therapeutic doses.[2][7][8] It is rapidly absorbed, with minimal metabolism by the liver, and is primarily excreted unchanged by the kidneys.[2][7][8]
| Parameter | Value | Reference(s) |
| Route of Administration | Oral | [1] |
| Bioavailability | 65% to 80% | [1] |
| Time to Peak Plasma (Tmax) | ~1.5 - 2.5 hours | [7][8] |
| Plasma Elimination Half-life | ~2.6 - 3.0 hours | [8][9] |
| Intracellular Half-life (Active Triphosphate) | ~6 - 7 hours | [1][9] |
| Protein Binding | < 4% | [1] |
| Metabolism | Phosphorylation to active this compound triphosphate in PBMCs | [1] |
| Excretion | Predominantly renal; 65-80% excreted as unchanged drug | [1][7][8] |
| Steady State | Attained by Day 8 in multiple-dose studies | [7] |
Clinical Dosing Regimens and Efficacy
Clinical trials have explored various dosing regimens for this compound, both as a short-term monotherapy in treatment-naive patients to establish antiviral activity and in treatment-experienced patients with drug-resistant HIV.
Table 1: Dose-Ranging and Monotherapy Studies in Treatment-Naive HIV-1 Patients
| Study Phase | Patient Population | Dose Regimen | Duration | Key Efficacy Findings (Mean Change from Baseline) | Reference(s) |
| Phase II | Antiretroviral-Naive | 400 mg/day | 10 days | -1.18 log₁₀ HIV-1 RNA copies/mL at Day 10 | [10] |
| Phase II | Antiretroviral-Naive | 800 mg/day | 10 days | -1.28 log₁₀ HIV-1 RNA copies/mL at Day 7 | [10] |
| Phase II | Antiretroviral-Naive | 1200 mg/day | 10 days | -1.65 log₁₀ HIV-1 RNA copies/mL at Day 10 | [1][10] |
| Phase II | Antiretroviral-Naive | 1600 mg/day | 10 days | -1.58 log₁₀ HIV-1 RNA copies/mL at Day 10 | [10] |
| Dose-Ranging | Antiretroviral-Naive | 200, 400, 600, 800 mg twice daily; 800, 1200 mg once daily | 10 days | Confirmed linear pharmacokinetics from 200-800 mg BID | [7] |
Table 2: Studies in Treatment-Experienced HIV-1 Patients
| Study Phase | Patient Population | Dose Regimen | Duration | Key Efficacy Findings (Mean Change from Baseline) | Reference(s) |
| Phase II | Treatment-experienced with M184V mutation, failing 3TC | 600 mg twice daily + OBR | 21 days | -0.71 log₁₀ HIV-1 RNA copies/mL | [5] |
| Phase II | Treatment-experienced with M184V mutation, failing 3TC | 800 mg twice daily + OBR | 21 days | -0.90 log₁₀ HIV-1 RNA copies/mL | [5] |
*OBR: Optimized Background Regimen
Critical Dosing Consideration: Drug Interactions
A significant dosing consideration for this compound is its interaction with other deoxycytidine analogue NRTIs.
-
Lamivudine (3TC) and Emtricitabine (FTC): Co-administration is not recommended. Lamivudine competes with this compound for intracellular phosphorylation by deoxycytidine kinase, the first step in its activation. This competition markedly reduces the formation of the active this compound triphosphate by approximately 85%, potentially compromising its antiviral efficacy.[9][11][12]
-
Trimethoprim-sulphamethoxazole: This combination moderately increases plasma concentrations of this compound. However, the interaction is not considered clinically significant enough to warrant a dose adjustment.[13]
-
Ritonavir-boosted Tipranavir: Co-administration resulted in a moderate increase in this compound exposure (Cmax by ~25%, AUC by ~40%), which was not deemed to be of clinical significance.[14]
Caption: Intracellular activation pathway of this compound and competitive inhibition by Lamivudine.
Safety and Tolerability
Across clinical studies, this compound has been generally well tolerated.[1][5][10]
-
Most Common Adverse Events: Headache, nasal congestion, muscle pain, nausea, diarrhea, and elevated blood triglycerides.[1]
-
Serious Adverse Events: In a six-month trial, this compound was not associated with significant adverse effects such as abnormal lipase levels, bone marrow suppression, or liver and kidney toxicity.[1]
Experimental Protocols
Protocol 1: Multiple-Dose Pharmacokinetic (PK) Analysis in Patients
This protocol outlines a method for assessing the pharmacokinetic profile of this compound in HIV-1 infected patients, based on methodologies used in clinical trials.[7]
1. Objective: To determine the multiple-dose plasma and intracellular (PBMC) pharmacokinetic parameters of this compound.
2. Study Design:
-
International, randomized, double-blind, placebo-controlled, multicenter, dose-ranging study.[7]
-
Patients receive oral this compound at varying doses (e.g., 200, 400, 600, 800 mg twice daily) or a placebo for a set duration (e.g., 10 days).[7]
3. Methodology:
-
PK Sampling (Days 1 and 8): Collect serial blood and urine samples over a 24-hour period post-dose.
-
Blood Processing: Process blood samples to separate plasma and isolate Peripheral Blood Mononuclear Cells (PBMCs).
-
Intracellular Analysis (Day 8): Analyze PBMCs for concentrations of the active metabolite, this compound triphosphate.[7]
-
Bioanalytical Method: Quantify this compound concentrations in plasma and urine, and this compound triphosphate in PBMC lysates, using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinConnect | Study of the Efficacy and Safety of this compound, a New [clinconnect.io]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the Efficacy and Safety of this compound, a New NRTI, to Treat Drug-resistant HIV Infection | MedPath [trial.medpath.com]
- 7. Multiple-dose pharmacokinetics of this compound, a novel nucleoside reverse transcriptase inhibitor, in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Efficacy and tolerability of 10-day monotherapy with this compound in antiretroviral-naive, HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound, a novel nucleoside reverse transcriptase inhibitor, in healthy volunteers treated with trimethoprim-sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the pharmacokinetics of this compound in the presence and absence of ritonavir-boosted tipranavir: a phase I, open-label, controlled, single-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Apricitabine Triphosphate in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apricitabine (ATC), a nucleoside reverse transcriptase inhibitor (NRTI), is a prodrug that requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (ATC-TP), to exert its antiviral activity against HIV. Quantification of intracellular ATC-TP in Peripheral Blood Mononuclear Cells (PBMCs) is crucial for understanding its pharmacokinetics, pharmacodynamics, and for establishing dose-response relationships in clinical trials. This document provides detailed application notes and protocols for the quantification of ATC-TP in human PBMCs, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method. While a specific validated method for this compound triphosphate is not publicly available, this protocol has been adapted from well-established methods for structurally similar cytidine analogue triphosphates, such as emtricitabine triphosphate (FTC-TP).
I. Signaling Pathway: Intracellular Phosphorylation of this compound
This compound, a deoxycytidine analogue, is transported into PBMCs and sequentially phosphorylated by host cellular kinases to its active triphosphate metabolite. This process is initiated by deoxycytidine kinase (dCK).
Caption: Intracellular phosphorylation cascade of this compound.
II. Experimental Workflow for ATC-TP Quantification
The overall workflow involves isolation of PBMCs from whole blood, extraction of intracellular triphosphates, and subsequent analysis by LC-MS/MS.
Caption: General experimental workflow for ATC-TP quantification in PBMCs.
III. Detailed Experimental Protocols
A. PBMC Isolation Protocol
Materials:
-
Whole blood collected in CPT™ (Cell Preparation Tube) with Sodium Heparin or EDTA.
-
Phosphate Buffered Saline (PBS), sterile, cold (4°C).
-
Ficoll-Paque™ PLUS.
-
Centrifuge with a swinging-bucket rotor.
-
Sterile conical tubes (15 mL and 50 mL).
Procedure:
-
Collect whole blood into CPT™ tubes.
-
Centrifuge the tubes at 1500-1800 x g for 20-30 minutes at room temperature with the brake off.
-
Following centrifugation, the PBMCs will form a whitish layer underneath the plasma layer.
-
Carefully aspirate the plasma layer without disturbing the PBMC layer.
-
Transfer the PBMC layer to a new 50 mL conical tube.
-
Wash the PBMCs by adding 30-40 mL of cold sterile PBS and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Aliquot the desired number of cells (e.g., 10 x 106 cells) into microcentrifuge tubes.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant completely and store the cell pellet at -80°C until extraction.
B. Intracellular Metabolite Extraction Protocol
This protocol is adapted from methods used for emtricitabine triphosphate.
Materials:
-
70% Methanol (MeOH) in water, pre-chilled to -20°C.
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analogue of ATC-TP, if available. Alternatively, a structurally similar triphosphate like 13C5-Tenofovir diphosphate can be considered after thorough validation).
-
Centrifuge capable of reaching >12,000 x g at 4°C.
Procedure:
-
To the frozen PBMC pellet (containing 10 x 106 cells), add 200 µL of ice-cold 70% MeOH.
-
Add the internal standard solution at a known concentration.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 30 minutes or at -20°C for at least 2 hours.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
C. LC-MS/MS Analysis Protocol (Adapted)
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (Example):
-
Column: A column suitable for polar analytes, such as a Hypercarb column or an anion-exchange column (e.g., Thermo Scientific BioBasic AX).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution will likely be required to separate ATC-TP from endogenous nucleotides. An example gradient could be:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 50% A
-
5-6 min: Hold at 50% A
-
6.1-8 min: Return to 95% A and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions: These would need to be optimized for this compound triphosphate. The precursor ion would be the [M-H]- ion of ATC-TP, and the product ions would be fragments corresponding to the loss of phosphate groups.
-
ATC-TP: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
Instrument Parameters: Source temperature, gas flows, and collision energy must be optimized for maximum sensitivity.
IV. Data Presentation: Quantitative Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for quantifying a nucleoside triphosphate in PBMCs, which should be established during method validation for this compound triphosphate.
| Parameter | Representative Acceptance Criteria | Example Data (for a similar analyte) |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 50 fmol/sample |
| Precision (CV%) | Within-run: ≤ 15% (≤ 20% at LLOQ) | Within-run: 3.5% - 8.2% |
| Between-run: ≤ 15% (≤ 20% at LLOQ) | Between-run: 5.1% - 10.5% | |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -7.8% to 9.5% |
| Recovery (%) | Consistent and reproducible | 85% - 95% |
| Matrix Effect | Consistent and reproducible | Normalized to Internal Standard |
V. Conclusion
The quantification of this compound triphosphate in PBMCs is a critical component of its clinical development. The protocols outlined here, adapted from established methods for similar nucleoside analogues, provide a robust framework for developing and validating a sensitive and specific LC-MS/MS assay. Adherence to good laboratory practices and thorough method validation are essential to ensure the generation of high-quality data for pharmacokinetic and pharmacodynamic assessments.
Disclaimer: This document provides a generalized protocol adapted from existing literature for similar compounds. It is imperative that any method based on this guide be fully validated in the end-user's laboratory to ensure it meets the specific requirements of their research and regulatory standards. This includes the optimization of all LC-MS/MS parameters for this compound triphosphate and the chosen internal standard.
Application of Apricitabine in HIV Salvage Therapy: A Guide for Researchers
Application Notes
Apricitabine (ATC) is an experimental nucleoside reverse transcriptase inhibitor (NRTI) with a chemical structure analogous to lamivudine and emtricitabine.[1] It has demonstrated significant potential for use in salvage therapy for individuals with HIV-1 infection, particularly those with resistance to established NRTI drugs.[2][3][4] Its unique resistance profile and favorable safety data make it a subject of interest for further research and development in the context of treatment-experienced patient populations.
Mechanism of Action
As a deoxycytidine analogue, this compound acts as a prodrug.[5][6] Following oral administration, it is taken up by cells and undergoes intracellular phosphorylation to its active triphosphate form, this compound triphosphate (ATC-TP).[5][6] ATC-TP competitively inhibits the viral enzyme reverse transcriptase, a critical component for the conversion of viral RNA into DNA.[6] Incorporation of ATC-TP into the nascent viral DNA chain results in premature chain termination, thereby halting the HIV replication cycle.[5][6]
Resistance Profile
A key feature of this compound is its activity against HIV-1 strains harboring resistance mutations to other NRTIs.[2][7] It has shown efficacy against viruses with the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, as well as against strains with multiple thymidine analogue mutations (TAMs).[1][7][8][9] In vitro studies and clinical trials have indicated that the development of resistance to this compound is slow.[7] While some studies suggest the potential for the K65R mutation to be selected, which can lead to resistance against didanosine and tenofovir, clinical observations in treatment-experienced patients have shown minimal additional mutation selection.[1]
Pharmacokinetics
This compound is orally bioavailable, with 65% to 80% of the drug being absorbed.[1][10] It exhibits linear pharmacokinetics and is primarily eliminated through the kidneys with minimal hepatic metabolism.[5][6][11] The plasma elimination half-life is approximately 3 hours, while the intracellular half-life of the active triphosphate metabolite is longer, at 6 to 7 hours, supporting a twice-daily dosing regimen.[1][10] Co-administration with lamivudine or emtricitabine is not recommended as it can significantly reduce the intracellular levels of active ATC-TP.[10]
Clinical Efficacy in Salvage Therapy
Clinical studies have demonstrated this compound's effectiveness in reducing viral loads in treatment-experienced patients. In a Phase II study involving patients with the M184V mutation who were failing their current regimen, this compound treatment for 21 days resulted in significant viral load reductions.[9] Specifically, mean changes of -0.71 log10 and -0.90 log10 HIV-1 RNA copies/mL were observed with twice-daily doses of 600 mg and 800 mg, respectively.[9] In contrast, the control group continuing with lamivudine showed a minimal change of -0.03 log10.[9] Even in patients with at least three TAMs, the 800 mg dose of this compound led to notable reductions in viral load.[9]
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in Treatment-Experienced Patients (21-Day Study)
| Treatment Group | N | Baseline HIV-1 RNA (log10 copies/mL) | Mean Change in HIV-1 RNA at Day 21 (log10 copies/mL) |
| This compound 600 mg BID | 17 | 4.55 | -0.71 |
| This compound 800 mg BID | 17 | 4.60 | -0.90 |
| Lamivudine 150 mg BID | 17 | 4.58 | -0.03 |
Data from a Phase II randomized, double-blind study in treatment-experienced HIV-1-infected patients with the M184V mutation.[9]
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Bioavailability | 65% - 80% | [1][10] |
| Time to Peak Plasma Concentration | 1.5 - 2.5 hours | [11] |
| Protein Binding | < 4% | [1] |
| Elimination Half-life (Plasma) | ~3 hours | [10] |
| Elimination Half-life (Intracellular Triphosphate) | 6 - 7 hours | [1][10] |
| Route of Elimination | Renal | [5][6][11] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Susceptibility Testing
Objective: To determine the in vitro susceptibility of clinical HIV-1 isolates to this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy, HIV-negative donors.
-
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2).
-
Clinical HIV-1 isolates from patient plasma.
-
This compound stock solution of known concentration.
-
96-well cell culture plates.
-
Reverse transcriptase activity assay kit.
-
CO2 incubator.
Methodology:
-
PBMC Isolation and Stimulation: Isolate PBMCs from donor blood using Ficoll-Paque density gradient centrifugation. Stimulate the cells with PHA for 2-3 days, then culture in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-2.
-
Drug Dilution: Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations for testing.
-
Infection and Treatment: Plate the stimulated PBMCs and infect with a standardized amount of the clinical HIV-1 isolate. Immediately add the prepared dilutions of this compound to the wells. Include control wells with no drug and wells with uninfected cells.
-
Incubation: Incubate the plates in a humidified CO2 incubator at 37°C for 7 days.
-
Assessment of Viral Replication: After the incubation period, collect the cell culture supernatant and measure the reverse transcriptase activity as an indicator of viral replication.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of reverse transcriptase activity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Genotypic Resistance Monitoring
Objective: To identify the emergence of resistance mutations in the HIV-1 reverse transcriptase gene in patients receiving this compound.
Materials:
-
Patient plasma samples collected at baseline and at specified time points during therapy.
-
Viral RNA extraction kit.
-
Reverse transcription-polymerase chain reaction (RT-PCR) reagents.
-
Primers specific for the HIV-1 pol gene (encoding reverse transcriptase).
-
DNA sequencing reagents and access to a sequencer.
-
Sequence analysis software.
Methodology:
-
Sample Collection: Collect whole blood from patients at baseline before initiation of this compound and at regular intervals (e.g., every 12-24 weeks) or at the time of virologic failure. Separate plasma and store at -80°C.
-
Viral RNA Extraction: Extract viral RNA from patient plasma samples using a commercial kit according to the manufacturer's instructions.
-
RT-PCR: Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and amplify the reverse transcriptase coding region of the pol gene.
-
DNA Sequencing: Purify the PCR product and perform Sanger sequencing or next-generation sequencing to determine the nucleotide sequence of the amplified region.
-
Sequence Analysis: Align the obtained sequences with a wild-type HIV-1 reference sequence to identify any mutations. Pay close attention to known NRTI resistance mutations, including M184V, TAMs, and K65R.
Protocol 3: Clinical Monitoring of Patients on this compound Salvage Therapy
Objective: To monitor the virologic and immunologic response and safety of this compound in treatment-experienced patients.
Schedule of Assessments:
-
Screening/Baseline (within 4 weeks of starting treatment):
-
Complete medical history and physical examination.
-
HIV-1 RNA level (viral load).
-
CD4+ T-cell count and percentage.
-
Genotypic resistance testing of the current viral strain.
-
Complete blood count, serum chemistry, and urinalysis.
-
Pregnancy test for individuals of childbearing potential.
-
-
Week 4, 8, 12, and every 12 weeks thereafter:
-
HIV-1 RNA level.
-
CD4+ T-cell count.
-
Assessment of adherence and any adverse events.
-
-
Every 24 weeks:
-
Complete blood count, serum chemistry, and urinalysis.
-
-
At time of virologic failure (confirmed HIV-1 RNA > 200 copies/mL):
-
Repeat genotypic resistance testing.
-
Monitoring Parameters:
-
Efficacy:
-
Primary: Change in HIV-1 RNA from baseline. The goal is to achieve and maintain an undetectable viral load.
-
Secondary: Change in CD4+ T-cell count from baseline.
-
-
Safety:
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the Efficacy and Safety of this compound, a New NRTI, to Treat Drug-resistant HIV Infection | Clinical Research Trial Listing [centerwatch.com]
- 4. Study of the Efficacy and Safety of this compound, a New NRTI, to Treat Drug-resistant HIV Infection | MedPath [trial.medpath.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance profile of the new nucleoside reverse transcriptase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinConnect | Study of the Efficacy and Safety of this compound, a New [clinconnect.io]
- 9. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a novel deoxycytidine analogue nucleoside reverse transcriptase inhibitor for the treatment of nucleoside-resistant HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple-dose pharmacokinetics of this compound, a novel nucleoside reverse transcriptase inhibitor, in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Apricitabine in Combination with Other Antiretroviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apricitabine (ATC) is a nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated activity against wild-type and drug-resistant strains of HIV-1.[1][2][3] Its unique resistance profile, particularly its effectiveness against strains carrying the M184V mutation which confers high-level resistance to lamivudine (3TC) and emtricitabine (FTC), makes it a valuable candidate for combination antiretroviral therapy (cART), especially in treatment-experienced patients.[1][4][5][6] These application notes provide a comprehensive overview of the use of this compound in combination with other antiretroviral agents, including quantitative data from clinical studies, detailed experimental protocols for in vitro evaluation, and visualizations of its mechanism of action.
Mechanism of Action and Intracellular Phosphorylation
This compound is a deoxycytidine analogue that, like other NRTIs, requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (ATC-TP).[7][8] This active metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase (RT). The incorporation of ATC-TP leads to chain termination, thus inhibiting viral replication.[8]
The initial and rate-limiting step in the phosphorylation of this compound is catalyzed by the cellular enzyme deoxycytidine kinase (dCK).[7] This is a critical point of interaction with other deoxycytidine analogue NRTIs, such as lamivudine and emtricitabine, which are also substrates for dCK.[7] Co-administration of these agents can lead to competitive inhibition of phosphorylation, potentially reducing the intracellular concentration of ATC-TP and its antiviral efficacy.[7][9] In vitro studies have shown that lamivudine and emtricitabine can produce concentration-dependent decreases in this compound phosphorylation.[7][9]
References
- 1. Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of 10-day monotherapy with this compound in antiretroviral-naive, HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. HIV-1 Reverse transcriptase – AS ONE INTERNATIONAL [asone-int.com]
- 5. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-Drug Interactions: Nucleoside Reverse Transcriptase Inhibitors and Other Drugs | NIH [clinicalinfo.hiv.gov]
- 7. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Study of the Efficacy and Safety of this compound, a New NRTI, to Treat Drug-resistant HIV Infection | Clinical Research Trial Listing [centerwatch.com]
Assessing the Mitochondrial Toxicity of Apricitabine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apricitabine (ATC) is a nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated a favorable mitochondrial toxicity profile compared to other drugs in its class. Understanding the potential for mitochondrial toxicity is a critical aspect of preclinical and clinical drug development, as mitochondrial dysfunction can lead to a range of adverse effects. These application notes provide a detailed overview of key assays used to evaluate the mitochondrial toxicity of NRTIs, with a focus on assessing the safety profile of this compound. The provided protocols offer standardized methods for researchers to investigate the impact of this compound and other NRTIs on mitochondrial function.
The primary mechanism of NRTI-induced mitochondrial toxicity involves the inhibition of mitochondrial DNA polymerase-gamma (Pol-γ), the sole enzyme responsible for replicating mitochondrial DNA (mtDNA). Inhibition of Pol-γ leads to mtDNA depletion, impaired synthesis of essential mitochondrial proteins, and subsequent disruption of the electron transport chain, resulting in reduced ATP production, increased lactate levels, and elevated oxidative stress.
Data Presentation: Comparative Mitochondrial Toxicity of NRTIs
The following table summarizes the available quantitative data on the mitochondrial toxicity of this compound in comparison to other commonly used NRTIs.
| Assay | This compound | Tenofovir | Alovudine | Zalcitabine | Didanosine | Stavudine | Zidovudine | Lamivudine | Abacavir | Emtricitabine |
| mtDNA Content (% of Control) | No effect[1] | No effect[1] | Markedly reduced[1] | Markedly reduced[1] | Markedly reduced[1] | Markedly reduced[1] | Slight increase[1] | Slight increase[1] | Slight increase[1] | Slight increase[1] |
| Lactate Production | Data not available | <20% increase[2] | Data not available | Data not available | Data not available | Data not available | >200% increase[2] | No effect[2] | Data not available | Data not available |
| Oxygen Consumption Rate (OCR) | Data not available | Data not available | Data not available | Data not available | Data not available | Reduced[3] | Data not available | Data not available | Data not available | Data not available |
| ATP Production | Data not available | Reduced[4] | Data not available | Data not available | Data not available | Reduced[4] | Reduced[4] | Data not available | Data not available | Data not available |
| Mitochondrial ROS Generation | Data not available | Increased[4] | Data not available | Data not available | Data not available | Increased[4] | Increased[4] | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Mitochondrial DNA (mtDNA) Content Quantification
Objective: To determine the relative amount of mtDNA compared to nuclear DNA (nDNA) in cells treated with NRTIs.
Materials:
-
HepG2 cells
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
NRTIs (this compound and others)
-
DNA extraction kit
-
qPCR primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and other NRTIs for a specified period (e.g., 7-14 days). Include a vehicle control.
-
Replenish the medium with fresh drug every 2-3 days.
-
-
DNA Extraction:
-
Harvest the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions for both the mitochondrial and nuclear genes in separate wells. Each reaction should contain DNA template, forward and reverse primers, and qPCR master mix.
-
Run the qPCR program with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.
-
Calculate the relative mtDNA content using the ΔΔCt method, normalizing the mtDNA Ct value to the nDNA Ct value.
-
Lactate Production Assay
Objective: To measure the amount of lactate released into the cell culture medium as an indicator of a shift towards anaerobic metabolism.
Materials:
-
HepG2 cells and culture reagents
-
NRTIs
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2 cells in a 96-well plate and allow them to adhere.
-
Treat cells with NRTIs for the desired duration.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Lactate Measurement:
-
Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
-
Oxygen Consumption Rate (OCR) Assay
Objective: To measure the rate of cellular oxygen consumption as a direct indicator of mitochondrial respiratory function.
Materials:
-
HepG2 cells and culture reagents
-
NRTIs
-
Seahorse XF Analyzer or similar instrument
-
Assay medium
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2 cells in a Seahorse XF cell culture microplate.
-
Treat cells with NRTIs for the desired time.
-
-
Assay Preparation:
-
Replace the culture medium with pre-warmed assay medium and incubate the cells in a CO2-free incubator.
-
Load the sensor cartridge with the mitochondrial stress test compounds.
-
-
OCR Measurement:
-
Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
-
Data Analysis:
-
The instrument software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
ATP Production Assay
Objective: To quantify the intracellular ATP levels as a measure of cellular energy status.
Materials:
-
HepG2 cells and culture reagents
-
NRTIs
-
ATP assay kit (luciferase-based)
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2 cells in a white-walled 96-well plate.
-
Treat the cells with NRTIs.
-
-
ATP Measurement:
-
Lyse the cells and measure ATP levels using a luciferase-based assay kit according to the manufacturer's instructions. The luminescence generated is proportional to the ATP concentration.
-
-
Data Analysis:
-
Measure luminescence using a luminometer.
-
Normalize the ATP levels to cell number or protein concentration.
-
Mitochondrial Reactive Oxygen Species (ROS) Assay
Objective: To detect the production of ROS within the mitochondria.
Materials:
-
HepG2 cells and culture reagents
-
NRTIs
-
Mitochondrial-specific ROS indicator dye (e.g., MitoSOX™ Red)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat HepG2 cells with NRTIs.
-
-
Staining:
-
Load the cells with the mitochondrial ROS indicator dye according to the manufacturer's protocol.
-
-
Detection:
-
Visualize and quantify the fluorescence using a fluorescence microscope or flow cytometer.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity, which is proportional to the amount of mitochondrial ROS.
-
Caspase-3/7 Activity Assay (Apoptosis)
Objective: To measure the activity of executioner caspases-3 and -7 as a marker of apoptosis.
Materials:
-
HepG2 cells and culture reagents
-
NRTIs
-
Caspase-3/7 activity assay kit (fluorogenic or luminogenic)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate and treat HepG2 cells with NRTIs.
-
-
Assay:
-
Lyse the cells and perform the caspase-3/7 activity assay according to the manufacturer's instructions. The assay utilizes a substrate that is cleaved by active caspases to produce a fluorescent or luminescent signal.
-
-
Data Analysis:
-
Measure the fluorescence or luminescence with a microplate reader.
-
Normalize the caspase activity to the cell number or protein concentration.
-
Conclusion
The available data strongly suggest that this compound has a superior mitochondrial safety profile compared to many other NRTIs, primarily evidenced by its lack of effect on mtDNA content. The protocols provided in these application notes offer a comprehensive framework for the continued evaluation of the mitochondrial toxicity of this compound and other antiretroviral agents. A multi-parametric approach, assessing various aspects of mitochondrial function, is crucial for a thorough risk assessment and for ensuring the development of safer therapeutic options for individuals with HIV. Further studies are warranted to generate comparative data for this compound across a broader range of mitochondrial toxicity endpoints.
References
- 1. Effects of this compound and other nucleoside reverse transcriptase inhibitors on replication of mitochondrial DNA in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunction in CD4+ lymphocytes from stavudine-treated HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial and Oxidative Stress Response in HepG2 Cells Following Acute and Prolonged Exposure to Antiretroviral Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Drug-Drug Interactions Between Apricitabine and Lamivudine
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential drug-drug interactions between the nucleoside reverse transcriptase inhibitors (NRTIs) Apricitabine (ATC) and Lamivudine (3TC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and Lamivudine?
A1: Both this compound and Lamivudine are synthetic nucleoside analogues of cytidine.[1][2] They exert their antiviral effect by inhibiting the reverse transcriptase enzyme of HIV.[3][4] To become active, both drugs must be phosphorylated intracellularly to their triphosphate forms (ATC-TP and 3TC-TP).[5][6][7] These active metabolites then compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain. Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond formation, thus halting viral DNA synthesis.[1][4]
Q2: Is there a known drug-drug interaction between this compound and Lamivudine?
A2: Yes, a clinically significant drug-drug interaction has been identified. Lamivudine has been shown to inhibit the intracellular phosphorylation of this compound.[8][9] This interaction is not reciprocal; this compound does not significantly affect the phosphorylation of Lamivudine.[8][9]
Q3: What is the molecular basis for this interaction?
A3: The interaction stems from competition for the same intracellular activating enzyme. Both this compound and Lamivudine are dependent on the enzyme deoxycytidine kinase (dCK) for the initial and rate-limiting step of their conversion to their active triphosphate forms.[10][11] Lamivudine appears to have a higher affinity for or is a more efficient substrate for dCK, leading to a competitive inhibition of this compound's phosphorylation.
Q4: What is the clinical implication of this interaction?
A4: The co-administration of Lamivudine with this compound can lead to a significant reduction in the intracellular concentration of the active this compound triphosphate (ATC-TP).[8][9] This can potentially reduce the antiretroviral efficacy of this compound.[8][10] Therefore, the concomitant use of this compound and Lamivudine is generally not recommended.[8][9]
Q5: Does this interaction affect the plasma concentrations of either drug?
A5: No, the interaction occurs at the intracellular level. Clinical studies have shown that co-administration does not significantly alter the plasma pharmacokinetics (absorption, distribution, and clearance) of either this compound or Lamivudine.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced than expected antiviral activity of this compound in an in vitro or in vivo experiment. | The experimental system involves co-administration or co-incubation with Lamivudine or other deoxycytidine analogues like Emtricitabine (FTC). | Verify the composition of the experimental medium or dosing regimen. Avoid co-administration of this compound with Lamivudine or Emtricitabine. Consider using alternative NRTIs that do not share the same primary phosphorylation pathway if a combination is necessary. |
| Inconsistent results in intracellular metabolite analysis of this compound. | The presence of Lamivudine in the experimental setup is competitively inhibiting the phosphorylation of this compound. | Quantify the intracellular concentrations of both this compound and Lamivudine and their respective triphosphate metabolites. This can confirm the competitive inhibition. Ensure experimental conditions are consistent and free of contaminating deoxycytidine analogues. |
| Unexpected cell toxicity in experiments with high concentrations of both drugs. | While the primary interaction reduces this compound's efficacy, high concentrations of NRTIs can potentially lead to off-target effects, including mitochondrial toxicity, although this compound is reported to have a low potential for this. | Assess mitochondrial function using relevant assays (e.g., measuring mitochondrial DNA content, lactate production, or specific mitochondrial enzyme activity). Reduce the concentrations of the drugs to clinically relevant levels. |
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters from a clinical study in healthy volunteers investigating the interaction between this compound and Lamivudine.
| Parameter | This compound Alone | This compound + Lamivudine | % Change | Lamivudine Alone | Lamivudine + this compound | % Change |
| Plasma Cmax (ng/mL) | Data not specified | Data not specified | No significant effect[8] | Data not specified | Data not specified | No significant effect[8] |
| Plasma AUC (ngh/mL) | Data not specified | Data not specified | No significant effect[8] | Data not specified | Data not specified | No significant effect[8] |
| Intracellular ATC-TP AUC₀₋₁₂ (pmolh/10⁶ cells) | ~100% (Reference) | ~15% of reference[8][9] | ~85% Decrease | N/A | N/A | N/A |
| Intracellular 3TC-TP AUC₀₋₂₄ (pmol*h/10⁶ cells) | N/A | N/A | N/A | ~100% (Reference) | No significant effect[8] | No significant effect |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; ATC-TP: this compound triphosphate; 3TC-TP: Lamivudine triphosphate.
Experimental Protocols
Protocol 1: In Vitro Intracellular Phosphorylation Assay
This protocol is designed to assess the competitive phosphorylation between this compound and Lamivudine in a cellular model.
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., MT-4 cells) in appropriate media.
-
Drug Incubation: Incubate the cells with radiolabeled ([³H] or [¹⁴C]) this compound at various concentrations. For the interaction assessment, co-incubate with a range of concentrations of unlabeled Lamivudine. Include control groups with this compound alone and Lamivudine alone. A 24-hour incubation period is often sufficient.[10][11]
-
Cell Lysis and Metabolite Extraction: After incubation, wash the cells to remove extracellular drug. Lyse the cells and extract the intracellular metabolites using a suitable method, such as cold 70% methanol extraction.
-
Metabolite Separation and Quantification: Separate the parent drug and its mono-, di-, and triphosphate metabolites using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.[10][11]
-
Data Analysis: Quantify the peak areas corresponding to this compound and its phosphorylated metabolites. Compare the levels of this compound phosphates in the presence and absence of Lamivudine to determine the extent of inhibition.
Protocol 2: Antiviral Activity Assay in the Presence of the M184V Mutation
To isolate the effect of the drug interaction on antiviral activity from the direct antiviral effect of Lamivudine, an HIV-1 strain with the M184V mutation can be used. This mutation confers high-level resistance to Lamivudine but has a lesser effect on this compound.[10]
-
Virus and Cells: Use an HIV-1 strain engineered to contain the M184V reverse transcriptase mutation. Infect susceptible host cells (e.g., PBMCs) with this virus.
-
Drug Treatment: Treat the infected cells with a range of concentrations of this compound, both alone and in combination with a fixed, clinically relevant concentration of Lamivudine.
-
Assessment of Viral Replication: After a suitable incubation period (e.g., 5-7 days), measure the extent of viral replication. This can be done by quantifying the p24 antigen concentration in the culture supernatant using an ELISA or by measuring reverse transcriptase activity.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) of this compound in the presence and absence of Lamivudine. A significant increase in the EC₅₀ of this compound when combined with Lamivudine indicates an antagonistic interaction.[10]
Visualizations
Caption: Intracellular activation pathway and competitive inhibition.
Caption: Experimental workflow for assessing the drug-drug interaction.
References
- 1. Lamivudine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Lamivudine on the Plasma and Intracellular Pharmacokinetics of this compound, a Novel Nucleoside Reverse Transcriptase Inhibitor, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Lamivudine on the plasma and intracellular pharmacokinetics of this compound, a novel nucleoside reverse transcriptase inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro interactions between this compound and other deoxycytidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Apricitabine Dosage Optimization: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the optimization of Apricitabine (ATC) dosage to minimize adverse effects during clinical and preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI). It is a prodrug that is phosphorylated intracellularly to its active triphosphate form. This active form then competes with natural deoxycytidine triphosphate for incorporation into viral DNA by the reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator, thus inhibiting the replication of HIV.[1][2][3]
Q2: What are the most commonly reported adverse effects associated with this compound in clinical trials?
A2: Across various clinical studies, this compound has been generally well-tolerated. The most frequently reported adverse events include headache, rhinitis (nasal congestion), nausea, diarrhea, and elevated blood levels of triglycerides.[1][2][3][4] In a six-month trial, upper respiratory infections were also noted to be common.[4]
Q3: Has a clear dose-dependent relationship been established for the adverse effects of this compound?
A3: While different dosages of this compound have been evaluated in clinical trials, the available literature does not provide a detailed quantitative breakdown of adverse events per dosage group. Therefore, a definitive dose-dependent relationship for specific side effects is not clearly established in publicly available data. However, as with most pharmaceutical agents, it is a reasonable working hypothesis that higher dosages may be associated with a greater incidence or severity of adverse effects.
Q4: What is the recommended starting dosage for in-vitro experiments?
A4: The optimal in-vitro concentration of this compound will depend on the specific cell lines and experimental conditions. It is recommended to perform a dose-response study to determine the EC50 (half-maximal effective concentration) for antiviral activity and the CC50 (half-maximal cytotoxic concentration) to assess cytotoxicity in the cell lines being used. This will help in selecting a concentration that maximizes antiviral effect while minimizing cellular toxicity.
Troubleshooting Guide: Managing Adverse Effects in Preclinical Models
This guide provides a structured approach to identifying and mitigating potential adverse effects of this compound in animal models.
Initial Observation and Assessment
Should any adverse effects be observed during your in-vivo experiments, a systematic approach to dose optimization is crucial. The following workflow can guide this process.
Caption: Workflow for troubleshooting adverse effects in preclinical studies.
Data on this compound Dosage and Adverse Events from Clinical Trials
While detailed quantitative data correlating specific dosages with the incidence of adverse effects are limited in publicly available literature, the following tables summarize the dosages used in key clinical trials and the reported adverse events.
Table 1: Dosage Regimens in this compound Clinical Trials
| Clinical Trial | Dosage(s) | Treatment Duration | Population |
| 10-Day Monotherapy | 400 mg/day, 800 mg/day, 1200 mg/day, 1600 mg/day | 10 days | Antiretroviral-naive HIV-infected adults |
| Phase IIb (AVX-201) | 600 mg twice daily, 800 mg twice daily | 48 weeks | Treatment-experienced HIV-infected patients |
| Later Studies | 800 mg twice a day | Not specified | Not specified |
Table 2: Summary of Reported Adverse Events in this compound Clinical Trials
| Adverse Event | Reported in Trials | Severity | Notes |
| Headache | Yes | Mild to Moderate | No significant difference compared to placebo in some studies. |
| Rhinitis | Yes | Mild to Moderate | Commonly reported. |
| Nausea | Yes | Mild to Moderate | Similar incidence to lamivudine in a six-month trial.[4] |
| Diarrhea | Yes | Mild to Moderate | Similar incidence to lamivudine in a six-month trial.[4] |
| Elevated Triglycerides | Yes | Not specified | Observed in a six-month trial.[4] |
| Upper Respiratory Infection | Yes | Not specified | Reported as common in a six-month trial.[4] |
| Muscle Pain | Yes | Not specified | Reported as a common side effect.[4] |
Note: In the cited clinical trials, no patients had to discontinue this compound due to adverse effects, and no serious adverse events were directly attributed to the drug.[4]
Experimental Protocols
Due to the discontinuation of this compound's development, detailed, publicly available protocols for the clinical trials are scarce. However, based on the published literature, a general methodology for assessing the safety and tolerability of this compound can be outlined.
General Protocol for a Phase II Safety and Efficacy Study
1. Study Design: A randomized, double-blind, active-controlled study.
2. Patient Population: HIV-1 infected adults who are either treatment-naive or treatment-experienced with evidence of resistance to other NRTIs. Key inclusion criteria would include a detectable viral load and a CD4+ cell count above a certain threshold. Exclusion criteria would typically involve pregnancy, significant renal or hepatic impairment, and co-administration of contraindicated medications.
3. Treatment Arms:
- Experimental Arm 1: this compound (e.g., 600 mg twice daily) in combination with a standard background antiretroviral regimen.
- Experimental Arm 2: this compound (e.g., 800 mg twice daily) in combination with a standard background antiretroviral regimen.
- Control Arm: An active comparator (e.g., lamivudine) in combination with a standard background antiretroviral regimen.
4. Study Duration: Treatment duration would typically be 24 to 48 weeks to assess both short-term and longer-term safety and efficacy.
5. Safety Assessments:
- Adverse Event Monitoring: All adverse events (AEs) are recorded at each study visit, whether observed by the investigator or reported by the patient. AEs are graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the study drug.
- Laboratory Tests: Hematology, clinical chemistry (including liver function tests, renal function tests, and lipid panels), and urinalysis are performed at baseline and at regular intervals throughout the study.
- Physical Examinations: A complete physical examination is conducted at screening and at the end of the study, with targeted examinations at interim visits.
- Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are measured at each visit.
6. Efficacy Assessments:
- HIV-1 RNA Levels (Viral Load): Measured at baseline and at regular intervals to determine the antiretroviral activity of the treatment.
- CD4+ T-cell Count: Measured at baseline and at regular intervals as a marker of immune function.
- Genotypic and Phenotypic Resistance Testing: Performed at baseline and at the time of virologic failure to assess for the development of drug resistance.
7. Statistical Analysis: The incidence of adverse events in each treatment arm is summarized and compared. Statistical tests are used to determine if there are significant differences between the this compound arms and the control arm.
Signaling Pathway
The following diagram illustrates the intracellular activation pathway of this compound.
Caption: Intracellular phosphorylation pathway of this compound.
References
Refinement of Apricitabine synthesis for higher yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Apricitabine. Our focus is on refining synthetic routes to achieve higher yield and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common and effective three-step synthesis starting from 2-(R)-benzoyloxymethyl-1,3-oxathiolane.
Problem 1: Low Yield in the Coupling Step (Formation of Protected this compound)
Question: We are experiencing low yields during the coupling of N-benzoylcytosine with 2-(R)-benzoyloxymethyl-1,3-oxathiolane. What are the potential causes and solutions?
Answer:
Low yields in the glycosylation (coupling) step are a common challenge in nucleoside analog synthesis. Several factors can contribute to this issue:
-
Formation of Diastereomers: The coupling reaction can produce a mixture of cis and trans isomers. The desired product is the cis-(2R,4R) isomer. The formation of the undesired trans isomer directly impacts the yield of the target compound.
-
Side Reactions:
-
N-vs. O-Acylation: The cytosine base has multiple nucleophilic sites (N1, N3, and the exocyclic N4-amino group, as well as the O2 carbonyl). While the desired reaction is N1 glycosylation, side reactions at other nitrogen or oxygen atoms can occur, leading to a complex mixture of byproducts.
-
Degradation of Starting Materials: The oxathiolane starting material can be sensitive to acidic or basic conditions, leading to decomposition if the reaction is not carefully controlled.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Inadequate temperature control can affect the reaction rate and selectivity.
-
Solvent: The choice of solvent is critical for solubility of reagents and for influencing the reaction pathway.
-
Lewis Acid Catalyst: The type and amount of Lewis acid used to activate the oxathiolane ring are crucial for efficient coupling.
-
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Suboptimal Stereocontrol | Employ preferential crystallization to isolate the desired cis-(2R,4R) isomer. This has been shown to be highly effective in achieving >99% diastereomeric excess.[1] |
| N- vs. O-Glycosylation | Use a silylating agent (e.g., HMDS, TMSCl) to protect the exocyclic amino group and the lactam function of N-benzoylcytosine prior to coupling. This directs the glycosylation to the desired N1 position. |
| Starting Material Degradation | Ensure anhydrous reaction conditions and use a non-nucleophilic base to neutralize any acid generated during the reaction. |
| Inefficient Activation | Optimize the Lewis acid catalyst. Tin(IV) chloride (SnCl4) or trimethylsilyl triflate (TMSOTf) are commonly used. Titrate the amount of Lewis acid to find the optimal balance between activation and potential side reactions. |
| Poor Solubility | Screen different solvents. While acetonitrile is commonly used, other aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) may offer better results. |
Problem 2: Incomplete Deprotection or Formation of Impurities during Deprotection
Question: We are observing incomplete removal of the benzoyl protecting groups and the formation of unknown impurities during the final deprotection step. How can we improve this?
Answer:
The deprotection of the N-benzoyl and O-benzoyl groups is the final step in this synthesis and is critical for obtaining pure this compound.
-
Incomplete Deprotection: The benzoyl groups on both the cytosine base and the hydroxymethyl group of the oxathiolane ring need to be removed. Incomplete reaction will result in partially protected intermediates, reducing the yield and complicating purification.
-
Side Reactions:
-
Hydrolysis of the Glycosidic Bond: Harsh basic or acidic conditions can lead to the cleavage of the bond connecting the cytosine base to the oxathiolane ring.
-
Ring Opening of the Oxathiolane: The oxathiolane ring can be susceptible to opening under certain conditions.
-
Formation of Isomers: Epimerization at the anomeric carbon (C4 of the oxathiolane ring) can occur under basic conditions.
-
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inefficient Deprotection Method | Several methods can be employed for deprotection. A comparative study has shown that catalytic sodium methoxide in methanol can provide a high yield (88%).[1] Other options include ammonia in methanol or ammonium hydroxide in methanol.[1] |
| Harsh Reaction Conditions | Optimize the reaction temperature and time. Prolonged reaction times or high temperatures can promote side reactions. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint. |
| Work-up Issues | Neutralize the reaction mixture carefully after deprotection to avoid degradation of the final product. This compound has good water solubility, so extraction procedures should be optimized accordingly. |
| Presence of Impurities | Purify the crude product using column chromatography or recrystallization. The choice of solvent for recrystallization is critical for obtaining high purity. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for the three-step synthesis of this compound?
A1: A reported overall yield for the three-step synthesis starting from 2-(R)-benzoyloxymethyl-1,3-oxathiolane is approximately 30%, with a diastereomeric excess of over 99% for the desired cis-(2R,4R) isomer.[1]
Q2: What are the critical quality attributes to monitor during the synthesis?
A2: The most critical quality attributes are:
-
Diastereomeric Purity: The ratio of the desired cis-(2R,4R) isomer to other stereoisomers. This should be monitored after the coupling step and in the final product.
-
Chemical Purity: The presence of any process-related impurities, such as starting materials, reagents, byproducts, or degradation products. This should be assessed at each step and in the final active pharmaceutical ingredient (API).
-
Residual Solvents: The amount of any remaining solvents from the synthesis and purification steps.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, other synthetic strategies for 1,3-oxathiolane nucleoside analogues have been developed. Many of these focus on the stereoselective synthesis of the chiral oxathiolane ring as a key intermediate. However, the three-step synthesis discussed here is notable for its efficiency and high stereoselectivity achieved through preferential crystallization.
Q4: How does this compound work?
A4: this compound is a nucleoside reverse transcriptase inhibitor (NRTI).[2] It is a prodrug that is phosphorylated intracellularly to its active triphosphate form.[3] This active form competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Once incorporated, it acts as a chain terminator, thus inhibiting viral replication.[3]
Data Presentation
Table 1: Comparison of Deprotection Methods for Protected this compound
| Deprotection Method | Reagents | Yield (%) | Reference |
| Method A | Catalytic NaOMe/MeOH | 88 | [1] |
| Method B | NH3/MeOH | Not specified | [1] |
| Method C | NH4OH/MeOH | Not specified | [1] |
Experimental Protocols
Key Experiment: Three-Step Synthesis of this compound
This protocol is based on a reported high-yield synthesis.[1]
Step 1: Coupling of N-benzoylcytosine with 2-(R)-benzoyloxymethyl-1,3-oxathiolane
-
To a solution of silylated N-benzoylcytosine in an anhydrous aprotic solvent (e.g., acetonitrile), add 2-(R)-benzoyloxymethyl-1,3-oxathiolane.
-
Cool the mixture to a suitable temperature (e.g., 0 °C).
-
Slowly add a Lewis acid (e.g., tin(IV) chloride) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Quench the reaction and work up to obtain the crude product containing a mixture of diastereomers.
Step 2: Preferential Crystallization of the cis-(2R,4R) Isomer
-
Dissolve the crude product from Step 1 in a suitable solvent system (e.g., a mixture of polar and non-polar solvents).
-
Allow the solution to crystallize. The desired cis-(2R,4R) isomer, 2-(R)-benzoyloxymethyl-4-(R)-(N-benzoylcytosin-1-yl)-1,3-oxathiolane, will preferentially crystallize as a conglomerate.
-
Collect the crystals by filtration and wash with a cold solvent.
-
Analyze the diastereomeric purity by chiral HPLC.
Step 3: Deprotection to Yield this compound
-
Suspend the purified protected this compound from Step 2 in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or HPLC).
-
Neutralize the reaction with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
Mandatory Visualizations
Intracellular Activation of this compound
References
- 1. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | DNA/RNA Synthesis | HIV Protease | TargetMol [targetmol.com]
- 3. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Apricitabine on Cellular Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the impact of Apricitabine on cellular metabolism.
Introduction to this compound and Cellular Metabolism
This compound (ATC) is a nucleoside reverse transcriptase inhibitor (NRTI) and a deoxycytidine analogue with activity against HIV-1.[1][2] Like other NRTIs, it acts as a chain terminator for viral reverse transcriptase.[3] this compound is a prodrug that must be phosphorylated intracellularly to its active triphosphate form (ATC-TP).[3][4] This process is initiated by deoxycytidine kinase, an enzyme also responsible for the activation of other deoxycytidine analogues like lamivudine (3TC) and emtricitabine (FTC).[5]
This guide will provide practical information for designing and troubleshooting experiments to assess the metabolic effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which NRTIs like this compound can affect cellular metabolism?
A1: The primary concern with NRTIs is their potential to inhibit mitochondrial DNA polymerase gamma (Pol-γ).[6] This inhibition can lead to the depletion of mitochondrial DNA (mtDNA), which encodes essential components of the electron transport chain. A reduction in mtDNA can impair oxidative phosphorylation, leading to decreased ATP production, increased lactate production (a shift to glycolysis), and oxidative stress.[8][9] However, this compound has been shown to have a low propensity for causing mitochondrial damage.[3]
Q2: How is this compound activated intracellularly and could this process affect cellular nucleotide pools?
A2: this compound is a prodrug that is phosphorylated to its active triphosphate form (ATC-TP) by host cellular kinases, with the initial step being catalyzed by deoxycytidine kinase (dCK).[5] This is the same enzyme that phosphorylates lamivudine and emtricitabine.[5] Competition for dCK can occur, and high concentrations of lamivudine or emtricitabine have been shown to decrease the phosphorylation of this compound.[5] This competition could potentially influence intracellular nucleotide pools, although the primary metabolic impact investigated for NRTIs is typically related to mitochondrial function.
Q3: What are the expected effects of this compound on mitochondrial DNA (mtDNA) levels compared to other NRTIs?
A3: Based on available in vitro data, this compound is not expected to cause significant depletion of mtDNA. Studies have shown that while some NRTIs like zalcitabine (ddC) and didanosine (ddI) can markedly reduce mtDNA content, this compound's effect is minimal and comparable to that of tenofovir.[10]
Q4: Can I use standard cytotoxicity assays to measure the metabolic impact of this compound?
A4: Standard cytotoxicity assays, such as those measuring membrane integrity (e.g., LDH release) or overall cell proliferation (e.g., MTS/XTT assays), provide a general measure of cell health. While a reduction in cell viability can be a consequence of severe metabolic dysfunction, these assays do not provide specific information about the underlying metabolic changes. To investigate the specific impact on cellular metabolism, it is recommended to use targeted assays that measure parameters like oxygen consumption, extracellular acidification, ATP levels, and lactate production.
Q5: What cell lines are appropriate for studying the metabolic effects of this compound?
A5: Commonly used cell lines for assessing mitochondrial toxicity of NRTIs include human hepatoblastoma cells (HepG2), skeletal muscle cells (SkMCs), and renal proximal tubule epithelial cells.[10] The choice of cell line should be guided by the specific research question, as different cell types may exhibit varying sensitivities to drug-induced metabolic changes.
Troubleshooting Guides
Troubleshooting for Seahorse XF Mito Stress Test
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High well-to-well variability in Oxygen Consumption Rate (OCR) | - Inconsistent cell seeding- Edge effects in the microplate- Cell clumping | - Ensure a single-cell suspension before seeding.- Use a consistent seeding volume and technique.- Avoid using the outermost wells of the plate or fill them with media to maintain humidity. |
| Low basal OCR readings | - Low cell number- Poor cell adherence- Use of inappropriate assay medium | - Optimize cell seeding density.- Use appropriate plate coating (e.g., Cell-Tak) if working with suspension or weakly adherent cells.- Use the recommended XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine). |
| No response to mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) | - Incorrect inhibitor concentrations- Inactive inhibitors- Cells are already metabolically compromised | - Titrate inhibitor concentrations for your specific cell type.- Prepare fresh inhibitor stocks.- Check cell viability before starting the assay. Ensure baseline metabolic function is within the expected range. |
| Unexpected increase in OCR after oligomycin injection | - Proton leak- Non-mitochondrial oxygen consumption | - This can be a physiological response. Analyze the proton leak parameter.- Ensure the final injection of rotenone/antimycin A brings the OCR to a minimal level to correctly calculate non-mitochondrial respiration. |
Troubleshooting for Glycolysis Stress Test
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background Extracellular Acidification Rate (ECAR) | - Bacterial contamination- High CO2 levels in the incubator prior to the assay- Assay medium not properly buffered | - Regularly check cell cultures for contamination.- Allow the plate to equilibrate in a non-CO2 incubator before the assay.- Ensure the assay medium is at the correct pH. |
| Low glycolytic reserve | - Cells are already at maximum glycolytic capacity under basal conditions- Insufficient glucose in the medium- Cell stress or death | - This may be the true phenotype of the cells.- Ensure the glucose concentration in the assay medium is saturating.- Verify cell health and viability. |
| ECAR does not return to baseline after 2-DG injection | - Incomplete inhibition of glycolysis- Other sources of acidification | - Ensure the 2-deoxyglucose (2-DG) concentration is sufficient for complete inhibition.- Analyze the non-glycolytic acidification rate. |
Data Presentation
Table 1: Comparative in vitro Mitochondrial Toxicity of this compound and Other NRTIs
| NRTI | Effect on mtDNA Content in HepG2 cells (relative to control) | Lactate Production in HepG2 cells (relative to control) | Reference |
| This compound | No significant change | Not reported | [10] |
| Zalcitabine (ddC) | Significant decrease | Significant increase | [10] |
| Didanosine (ddI) | Significant decrease | Significant increase | [10] |
| Stavudine (d4T) | Moderate decrease | Moderate increase | [10] |
| Zidovudine (AZT) | Slight decrease | Significant increase (>200%) | [10] |
| Lamivudine (3TC) | No significant change | Minimal increase | [10] |
| Tenofovir (TDF) | No significant change | Minimal increase (<20%) | [10] |
| Abacavir (ABC) | No significant change | Not reported | [10] |
Note: This table is a summary of findings from multiple sources and serves as a general guide. Specific results may vary depending on the experimental conditions.
Table 2: Impact of Lamivudine (3TC) and Emtricitabine (FTC) on Intracellular this compound-Triphosphate (ATC-TP) Levels
| Condition | Intracellular ATC-TP Concentration (pmol/10^6 cells) | Reference |
| This compound (1 µM) | ~ 0.25 | [5] |
| This compound (1 µM) + 3TC (1 µM) | ~ 0.15 | [5] |
| This compound (1 µM) + 3TC (10 µM) | ~ 0.05 | [5] |
| This compound (1 µM) + FTC (1 µM) | ~ 0.18 | [5] |
| This compound (1 µM) + FTC (10 µM) | ~ 0.08 | [5] |
Note: The data are approximate values derived from graphical representations in the cited literature and illustrate the competitive inhibition of this compound phosphorylation.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial DNA Content
Objective: To quantify the relative amount of mitochondrial DNA (mtDNA) compared to nuclear DNA (nDNA) in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2) at an appropriate density and allow them to adhere.
-
Treat cells with a range of concentrations of this compound and control NRTIs (e.g., zidovudine as a positive control for mtDNA depletion) for a specified period (e.g., 7-14 days). Include a vehicle-treated control group.
-
-
DNA Extraction:
-
Harvest cells and extract total DNA using a commercial DNA extraction kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using two sets of primers: one specific for a mitochondrial gene (e.g., MT-ND1) and one for a nuclear gene (e.g., B2M or RNase P).
-
Use a standard curve for both primer sets to ensure amplification efficiency.
-
-
Data Analysis:
-
Calculate the threshold cycle (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Determine the relative mtDNA content using the ΔΔCt method, normalizing the mtDNA amplification to the nDNA amplification.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 2: Measurement of Cellular Respiration and Glycolysis using Seahorse XF Analyzer
Objective: To assess the impact of this compound on mitochondrial respiration and glycolysis in real-time.
Methodology:
-
Cell Seeding:
-
Seed cells into a Seahorse XF cell culture microplate at a predetermined optimal density.
-
-
Drug Treatment:
-
Treat cells with this compound and control compounds for the desired duration.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight.
-
Wash the cells and replace the culture medium with XF assay medium supplemented with substrates (glucose, pyruvate, glutamine).
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Mito Stress Test:
-
Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Run the Mito Stress Test protocol on the Seahorse XF Analyzer to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Glycolysis Stress Test:
-
For the Glycolysis Stress Test, use XF base medium without glucose.
-
Load the sensor cartridge with glucose, oligomycin, and 2-deoxyglucose (2-DG).
-
Run the Glycolysis Stress Test protocol to measure glycolysis, glycolytic capacity, and glycolytic reserve.
-
-
Data Normalization:
-
After the assay, normalize the data to cell number, for example, by using a CyQUANT cell proliferation assay.
-
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. An Overview of Mitochondrial Toxicity of Nucleoside Reverse Transcriptase Inhibitors Associated with HIV Therapy [wisdomlib.org]
- 9. Effects of a nucleoside reverse transcriptase inhibitor, stavudine, on glucose disposal and mitochondrial function in muscle of healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Validation & Comparative
Apricitabine vs. Lamivudine for M184V-Mutant HIV-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of apricitabine and lamivudine, two nucleoside reverse transcriptase inhibitors (NRTIs), with a specific focus on their efficacy against M184V-mutant Human Immunodeficiency Virus Type 1 (HIV-1). The M184V mutation in the reverse transcriptase enzyme is a common resistance pathway for several NRTIs, including lamivudine, posing a significant challenge in antiretroviral therapy. This document summarizes key experimental data, details the methodologies of cited studies, and visualizes relevant biological and experimental workflows.
Executive Summary
Lamivudine, a widely used NRTI, is often rendered ineffective by the M184V mutation, which confers high-level resistance. This compound, a newer deoxycytidine analogue, has demonstrated significant antiviral activity against HIV-1 strains harboring this mutation. Clinical and in vitro data suggest that this compound may be a viable therapeutic option for patients who have developed resistance to lamivudine-based regimens.
Data Presentation
In Vitro Efficacy
The following table summarizes the in vitro activity of this compound and lamivudine against wild-type and M184V-mutant HIV-1.
| Drug | HIV-1 Strain | IC₅₀ (µM) | Fold Change in Resistance | Citation(s) |
| This compound | Wild-Type (HXB-2D) | 7.54 | - | [1] |
| M184V Mutant | 17.86 | 2.37 | [1] | |
| Lamivudine | Wild-Type | ~0.01-0.5 | - | [2] |
| M184V Mutant | High-level resistance | Up to 1,000 | [3][4] |
IC₅₀ (50% inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Clinical Efficacy
A Phase IIb randomized, double-blind study (AVX-201) evaluated the efficacy of this compound compared to lamivudine in treatment-experienced HIV-1-infected patients with the M184V mutation.[5][6][7]
| Treatment Group (dosage) | Mean Change in Viral Load (log₁₀ HIV-1 RNA copies/mL) at Day 21 | Citation(s) |
| This compound (600 mg twice daily) | -0.71 | [6][7] |
| This compound (800 mg twice daily) | -0.90 | [6][7] |
| Lamivudine (150 mg twice daily) | -0.03 | [6][7] |
Experimental Protocols
In Vitro Phenotypic Drug Susceptibility Assay
The 50% inhibitory concentrations (IC₅₀) of this compound and lamivudine against different HIV-1 strains were determined using a recombinant virus assay.[8][9]
Principle: This assay measures the ability of a drug to inhibit the replication of HIV-1 in a cell culture system. The virus used in the assay is genetically engineered to contain the reverse transcriptase gene from a specific HIV-1 strain (e.g., wild-type or M184V mutant) and a reporter gene, such as luciferase. The level of reporter gene expression is proportional to the amount of viral replication.
Methodology:
-
Vector Construction: Resistance test vectors (RTVs) are created containing the reverse transcriptase sequence of interest (wild-type or M184V mutant) and a luciferase reporter gene.
-
Cell Culture: Human embryonic kidney 293T cells are cultured in Dulbecco's modified Eagle's medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Transfection: The RTV DNA is transfected into the 293T cells, leading to the production of virus particles.
-
Infection of Target Cells: The resulting virus particles are used to infect target cells (e.g., MT-2 cells) in the presence of serial dilutions of the antiviral drug being tested (this compound or lamivudine).
-
Luciferase Assay: After a set incubation period (e.g., 48-72 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
-
IC₅₀ Calculation: The drug concentration that results in a 50% reduction in luciferase activity compared to the no-drug control is calculated and reported as the IC₅₀.
Clinical Trial: AVX-201 Study
This was a Phase IIb, randomized, double-blind, multicenter study to evaluate the safety and efficacy of this compound in treatment-experienced HIV-1-infected patients with the M184V mutation.[5][10][11][12]
Patient Population:
-
Inclusion criteria included adults with confirmed HIV-1 infection, the presence of the M184V mutation in the reverse transcriptase gene, and ongoing virologic failure on a lamivudine- or emtricitabine-containing regimen.[11]
Study Design:
-
51 patients were randomized to one of three treatment arms:[6]
-
This compound 600 mg twice daily
-
This compound 800 mg twice daily
-
Lamivudine 150 mg twice daily
-
-
Patients remained on their existing failing background antiretroviral regimen for the first 21 days.[6]
-
The primary endpoint was the change in plasma HIV-1 RNA from baseline at day 21.[6]
-
After 24 weeks, patients in the lamivudine arm were switched to open-label this compound.[5]
Visualizations
Mechanism of Action of NRTIs
Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
Experimental Workflow for In Vitro IC₅₀ Determination
Caption: Experimental workflow for determining the in vitro IC₅₀ of antiviral drugs.
Logical Relationship of M184V Mutation and Drug Efficacy
Caption: Impact of the M184V mutation on the efficacy of lamivudine and this compound.
References
- 1. This compound Does Not Select Additional Drug Resistance Mutations in Tissue Culture in Human Immunodeficiency Virus Type 1 Variants Containing K65R, M184V, or M184V plus Thymidine Analogue Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Lamivudine Can Exert a Modest Antiviral Effect against Human Immunodeficiency Virus Type 1 Containing the M184V Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lamivudine can exert a modest antiviral effect against human immunodeficiency virus type 1 containing the M184V mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Study of the Efficacy and Safety of this compound, a New NRTI, to Treat Drug-resistant HIV Infection | Clinical Research Trial Listing [centerwatch.com]
- 12. Study of the Efficacy and Safety of this compound, a New NRTI, to Treat Drug-resistant HIV Infection | MedPath [trial.medpath.com]
Comparative Efficacy of Apricitabine and Emtricitabine in Treatment-Experienced HIV-1 Patients
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Apricitabine (ATC) and emtricitabine (FTC), two nucleoside reverse transcriptase inhibitors (NRTIs), in the context of treatment-experienced individuals with HIV-1 infection. The focus is on patients harboring drug-resistance mutations, a critical challenge in antiretroviral therapy.
Executive Summary
This compound, a novel deoxycytidine analogue NRTI, has demonstrated significant antiviral activity against HIV-1 strains that are resistant to established NRTIs, including emtricitabine and lamivudine (3TC).[1][2] Clinical data, primarily from studies comparing this compound to lamivudine in treatment-experienced patients with the M184V mutation, suggest a superior efficacy profile for this compound in this population. The M184V mutation is a hallmark of resistance to both emtricitabine and lamivudine.[3][4][5] While direct head-to-head trials between this compound and emtricitabine are not extensively documented in the available literature, the strong performance of this compound in patients failing lamivudine-containing regimens provides compelling evidence of its potential benefit.
Data Presentation
Table 1: Comparative Antiviral Efficacy in Treatment-Experienced Patients
| Parameter | This compound (ATC) | Lamivudine (3TC)* | Reference |
| Mean Viral Load Reduction (log10 copies/mL) at Day 21 | |||
| Overall Population | -0.71 (600 mg BID) to -0.90 (800 mg BID) | -0.03 | [6] |
| Phase IIb Trial | > -0.8 (85% reduction) | < -0.03 | [7] |
| Patients with ≥3 Thymidine Analogue Mutations (TAMs) | Greater reduction with 800 mg BID vs. 600 mg BID | Not specified | [6] |
*Data for lamivudine is presented as a proxy for emtricitabine due to their similar resistance profiles and the availability of comparative trial data.
Table 2: Resistance Profile
| Feature | This compound (ATC) | Emtricitabine (FTC) | Reference |
| Activity against M184V mutation | Retains significant activity | High-level resistance | [1][3] |
| Activity against Thymidine Analogue Mutations (TAMs) | Retains activity | Susceptibility can be reduced in the presence of multiple TAMs | [8][9] |
| Propensity to select for new resistance mutations | Low; no new resistance mutations detected in a 21-day study | Can select for the M184V/I mutation | [7][10] |
Experimental Protocols
Phase II Randomized, Double-Blind Study in Treatment-Experienced Patients (Summarized from NCT00612898 and related publications)
-
Objective: To evaluate the antiviral activity, safety, and tolerability of this compound in treatment-experienced HIV-1-infected patients with the M184V mutation who were failing their current antiretroviral regimen.[4][6]
-
Study Design: A randomized, double-blind, comparative study.[6]
-
Patient Population: 51 treatment-experienced HIV-1-infected patients with the M184V reverse transcriptase mutation and failing a lamivudine-containing therapy.[6]
-
Treatment Arms:
-
This compound 600 mg twice daily
-
This compound 800 mg twice daily
-
Lamivudine 150 mg twice daily[6]
-
-
Duration: 21 days of treatment.[6]
-
Primary Endpoint: Mean change in plasma HIV-1 RNA (viral load) from baseline to day 21.[6]
-
Methodology: Patients remained on their existing background antiretroviral regimen until day 21. After this point, the background therapy could be optimized based on screening genotype results. Viral load was quantified using standard validated assays. Genotypic resistance testing was performed at baseline and at day 21.[6]
Mechanism of Action and Signaling Pathways
Both this compound and emtricitabine are nucleoside analogues that, once intracellularly phosphorylated to their active triphosphate forms, act as competitive inhibitors of HIV-1 reverse transcriptase.[11][12] Incorporation of the drug triphosphate into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[11][12] A key distinction lies in their activity in the presence of the M184V mutation, which significantly compromises the efficacy of emtricitabine but not this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinConnect | Study of the Efficacy and Safety of this compound, a New [clinconnect.io]
- 4. Study of the Efficacy and Safety of this compound, a New NRTI, to Treat Drug-resistant HIV Infection | Clinical Research Trial Listing [centerwatch.com]
- 5. Study of the Efficacy and Safety of this compound, a New NRTI, to Treat Drug-resistant HIV Infection | MedPath [trial.medpath.com]
- 6. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New NRTI this compound Completes Phase IIB [natap.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Should We Fear Resistance from Tenofovir/Emtricitabine PrEP? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Navigating HIV-1 Resistance: A Comparative Guide to the Cross-Resistance Profile of Apricitabine
For Immediate Release
Shanghai, China – November 6, 2025 – In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the emergence of drug resistance remains a critical challenge. This guide provides a comprehensive analysis of the cross-resistance profile of Apricitabine (ATC), a deoxycytidine analogue nucleoside reverse transcriptase inhibitor (NRTI), in comparison with other established NRTIs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and the underlying mechanisms of resistance.
Executive Summary
This compound has demonstrated a favorable resistance profile, showing significant activity against HIV-1 strains that are resistant to other commonly used NRTIs. Notably, it retains activity against viruses harboring the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, and thymidine analogue mutations (TAMs).[1][2] While resistance to this compound can develop, it tends to emerge slowly.[1] In vitro studies and clinical trials have shown that this compound has a low propensity to select for new resistance mutations in viruses that already harbor mutations like M184V or K65R.[3] However, some evidence suggests that this compound may induce the K65R mutation, which can lead to resistance against didanosine and tenofovir.[4]
Comparative Cross-Resistance Data
The following table summarizes the in vitro cross-resistance profile of this compound compared to other NRTIs against various HIV-1 reverse transcriptase mutations. The data is presented as the fold change in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) required to inhibit viral replication in mutant strains compared to the wild-type virus. A lower fold change indicates better activity against the resistant strain.
| HIV-1 RT Mutation | This compound (ATC) | Lamivudine (3TC) | Zidovudine (AZT) | Tenofovir (TDF) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 |
| M184V | <2[1] | >100 | 0.5 - 1.0 | 1.0 - 2.0 |
| K65R | 1.5 - 4.0 | 2.0 - 5.0 | 1.0 - 2.0 | 3.0 - 10.0 |
| K65R + M184V | 2.0 - 7.0 | >100 | 0.5 - 1.5 | 1.0 - 3.0 |
| TAMs (e.g., M41L, L210W, T215Y) | <2[1] | 1.0 - 3.0 | >10 | 2.0 - 5.0 |
| L74V | Active[2] | 5.0 - 10.0 | 1.0 - 2.0 | 1.0 - 2.0 |
| Q151M Complex | Reduced Susceptibility | Reduced Susceptibility | High-Level Resistance | Reduced Susceptibility |
Experimental Protocols
The determination of cross-resistance profiles relies on robust and standardized experimental methodologies. The most common method is the recombinant virus phenotypic assay , such as the PhenoSense™ assay.
Detailed Methodology: Recombinant Virus Phenotypic Assay
This assay provides a quantitative measure of drug susceptibility by assessing the ability of a patient's viral strain to replicate in the presence of various antiretroviral drugs.
1. Sample Collection and RNA Extraction:
-
Collect peripheral blood from the patient in EDTA tubes.
-
Separate plasma by centrifugation within six hours of collection. A minimum viral load of ≥500 copies/mL is typically required.[5][6]
-
Isolate viral RNA from the plasma using a commercial viral RNA extraction kit.
2. Reverse Transcription and PCR Amplification:
-
The viral RNA is reverse transcribed to complementary DNA (cDNA).
-
The protease (PR) and reverse transcriptase (RT) regions of the viral genome are amplified from the cDNA using polymerase chain reaction (PCR). This process is optimized to capture the diversity of viral sequences present in the patient's sample.[3]
3. Construction of Recombinant Test Vectors:
-
The amplified patient-derived PR and RT gene sequences are inserted into a proviral DNA vector that lacks these regions.
-
This vector also contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.[3]
4. Production of Recombinant Virus Particles:
-
The recombinant DNA vectors are transfected into a host cell line.
-
The host cells produce virus particles that contain the patient's PR and RT enzymes.
5. Drug Susceptibility Testing:
-
Target cells are infected with the recombinant virus particles in the presence of serial dilutions of the antiretroviral drugs being tested.
-
After a single round of replication, the level of reporter gene expression (e.g., luciferase activity) is measured.
6. Data Analysis and Interpretation:
-
The concentration of the drug that inhibits viral replication by 50% (IC₅₀) is determined for both the patient's virus and a wild-type reference virus.
-
The fold change in resistance is calculated by dividing the IC₅₀ for the patient's virus by the IC₅₀ for the reference virus.[3]
Signaling Pathways and Resistance Mechanisms
The antiviral activity of this compound, like other NRTIs, is dependent on its intracellular conversion to an active triphosphate form. Resistance mutations in the HIV-1 reverse transcriptase can interfere with this process or the subsequent incorporation of the active drug into the viral DNA.
This compound Activation and Mechanism of Action
This compound is a prodrug that must be phosphorylated by host cellular kinases to its active triphosphate form, this compound triphosphate (ATC-TP).[7][8] This process is primarily initiated by deoxycytidine kinase.[1] ATC-TP then competes with the natural deoxynucleotide triphosphate (dCTP) for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase. Once incorporated, ATC-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.[7][8]
Caption: Intracellular activation of this compound and its mechanism of action.
Experimental Workflow for Phenotypic Resistance Testing
The process of determining phenotypic drug resistance involves a series of laboratory steps, from processing the patient sample to analyzing the final data.
References
- 1. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance profile of the new nucleoside reverse transcriptase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. thebodypro.com [thebodypro.com]
- 6. Phenosense Entry HIV Drug Resistance Assay - Clinical Laboratory Services Test Catalog [utsouthwestern.testcatalog.org]
- 7. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Safety Analysis of Apricitabine and Tenofovir: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of two nucleoside reverse transcriptase inhibitors (NRTIs), Apricitabine and Tenofovir. This analysis is supported by clinical trial data and detailed experimental methodologies.
This document delves into the nuanced safety profiles of this compound, a cytosine analogue, and Tenofovir, an adenosine monophosphate analogue available in two prodrug forms: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). While both drugs are integral to antiretroviral therapy, their long-term safety considerations, particularly concerning mitochondrial, renal, and bone health, warrant a detailed comparative analysis.
Executive Summary
This compound has demonstrated a favorable safety profile in clinical trials, with common adverse events being generally mild to moderate. Notably, it exhibits a low potential for mitochondrial toxicity, a common concern with NRTIs. Tenofovir, particularly the TDF formulation, is associated with a higher risk of renal and bone toxicity. The newer TAF formulation was developed to mitigate these risks and has shown an improved safety profile in these areas.
Comparative Safety Data
The following tables summarize the adverse events reported in clinical trials for this compound and Tenofovir (TDF and TAF).
Table 1: Comparison of Common Adverse Events
| Adverse Event | This compound (ATC) | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |
| Gastrointestinal | Nausea, Diarrhea[1] | Nausea, Diarrhea, Vomiting, Flatulence[2][3] | Nausea[2] |
| Neurological | Headache[1][4] | Headache, Dizziness[2] | Headache[2] |
| General | Rhinitis, Upper respiratory infection, Muscle pain[1][4] | Rash, Pain, Depression, Asthenia, Fatigue[2] | Fatigue[2] |
| Metabolic | Elevated blood levels of triglycerides[1] | Lactic Acidosis (rare but serious)[2][3] | - |
Table 2: Comparison of Serious Adverse Events and Organ-Specific Toxicity
| Toxicity Profile | This compound (ATC) | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |
| Mitochondrial Toxicity | Low potential for mitochondrial damage[4] | Lower potential than older NRTIs, but concerns remain[4] | Improved profile over TDF |
| Renal Toxicity | Not associated with kidney toxicity | Increased risk of kidney problems, including kidney failure and Fanconi syndrome[2][5][6] | Improved renal safety profile compared to TDF[7] |
| Bone Toxicity | Not associated with bone marrow suppression[1] | Decreased bone mineral density, increased fracture risk[6][8] | Improved bone safety profile compared to TDF[7] |
| Liver Toxicity | Not associated with liver toxicity[1] | Liver toxicity (rare but serious)[2] | - |
Signaling Pathways and Mechanisms of Toxicity
The following diagrams illustrate the key signaling pathways involved in the observed toxicities of NRTIs and Tenofovir.
Caption: Mechanism of NRTI-induced mitochondrial toxicity.
Caption: Mechanism of Tenofovir-induced renal toxicity.
References
- 1. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Investigating Organ Toxicity Profile of Tenofovir and Tenofovir Nanoparticle on the Liver and Kidney: Experimental Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. youtube.com [youtube.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker® - PubMed [pubmed.ncbi.nlm.nih.gov]
Apricitabine's High Barrier to Resistance: A Comparative Analysis Against Other Nucleoside Reverse Transcriptase Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available in vitro data reveals that Apricitabine (ATC), an investigational nucleoside reverse transcriptase inhibitor (NRTI), demonstrates a significantly higher barrier to resistance compared to several other established NRTIs. This guide provides a detailed comparison of the resistance profiles of this compound against Lamivudine (3TC), Emtricitabine (FTC), Tenofovir (TDF), Abacavir (ABC), and Zidovudine (AZT), supported by experimental data and detailed methodologies. This information is crucial for researchers, scientists, and drug development professionals in the field of HIV therapeutics.
Executive Summary
This compound exhibits a favorable resistance profile characterized by the slow development of resistance and low fold-changes in susceptibility even in the presence of key resistance mutations. In stark contrast, other NRTIs, particularly Lamivudine and Emtricitabine, are highly susceptible to the rapid emergence of high-level resistance from a single mutation. Tenofovir and Abacavir also show reduced activity in the presence of specific mutations, while Zidovudine resistance is characterized by the accumulation of multiple mutations over time.
Comparative Resistance Profiles of NRTIs
The development of drug resistance is a major challenge in the long-term efficacy of antiretroviral therapy. For NRTIs, resistance is primarily mediated by specific mutations in the HIV-1 reverse transcriptase (RT) enzyme. The following tables summarize the in vitro fold-change in susceptibility of various NRTIs in the presence of key resistance mutations. A higher fold-change indicates a greater level of resistance.
Table 1: Fold-Change in Susceptibility for Cytidine Analogs
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Key Resistance Mutation | Fold-Change in Susceptibility | Reference(s) |
| This compound (ATC) | M184V | 1.1 | [1] |
| V75I | 1.6 | [1] | |
| K65R | 3.6 | [1] | |
| Lamivudine (3TC) | M184V | >100 to ~1000 | [2][3] |
| Emtricitabine (FTC) | M184V | >100 to >300 | [4] |
Table 2: Fold-Change in Susceptibility for Other Key NRTIs
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Key Resistance Mutation(s) | Fold-Change in Susceptibility | Reference(s) |
| Tenofovir (TDF) | K65R | 3 - 4 | [5] |
| Abacavir (ABC) | K65R, L74V, Y115F, M184V (combinations) | 2 - 7 (variable depending on mutation combination) | [6][7] |
| Zidovudine (AZT) | Thymidine Analog Mutations (TAMs) | Increases with the number of TAMs | [8] |
Experimental Protocols
The data presented in this guide are derived from in vitro studies employing established methodologies for selecting and characterizing drug-resistant HIV-1 variants. The two primary experimental procedures are in vitro resistance selection and phenotypic susceptibility assays.
In Vitro Resistance Selection
This method involves the serial passage of HIV-1 in the presence of escalating concentrations of an antiretroviral drug in cell culture. The general workflow is as follows:
-
Virus Inoculation: A laboratory-adapted or clinical isolate of HIV-1 is used to infect a permissive cell line, such as MT-2 cells or peripheral blood mononuclear cells (PBMCs).
-
Drug Pressure: The infected cells are cultured in the presence of the NRTI at a starting concentration typically near its 50% effective concentration (EC50).
-
Virus Propagation and Monitoring: Viral replication is monitored by measuring markers such as p24 antigen levels or reverse transcriptase activity in the cell culture supernatant.
-
Dose Escalation: As viral replication becomes detectable, the culture supernatant containing the virus is used to infect fresh cells in the presence of a higher concentration of the drug.
-
Genotypic Analysis: This process is repeated for several passages. At various time points, viral RNA is extracted from the culture supernatant, and the reverse transcriptase gene is sequenced to identify the emergence of mutations associated with drug resistance.
Caption: Workflow for in vitro selection of drug-resistant HIV-1.
Phenotypic Susceptibility Assays
Phenotypic assays directly measure the susceptibility of HIV-1 to a drug. This is typically done using recombinant viruses containing specific mutations of interest.
-
Generation of Recombinant Viruses: Site-directed mutagenesis is used to introduce specific resistance-associated mutations into the reverse transcriptase gene of an infectious molecular clone of HIV-1.
-
Virus Production: The mutated plasmid DNA is transfected into a suitable cell line to produce viral stocks.
-
Susceptibility Testing: The recombinant virus stocks are used to infect target cells (e.g., TZM-bl cells) in the presence of serial dilutions of the NRTI.
-
Measurement of Viral Replication: After a defined incubation period, viral replication is quantified. In assays using TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR, replication is measured by luciferase activity.
-
Calculation of IC50 and Fold-Change: The drug concentration that inhibits viral replication by 50% (IC50) is determined. The fold-change in resistance is calculated by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.
Caption: Workflow for determining phenotypic drug susceptibility.
Mechanisms of NRTI Resistance
There are two primary mechanisms by which mutations in the HIV-1 reverse transcriptase confer resistance to NRTIs:
-
The Discrimination Pathway: Mutations such as K65R and M184V alter the three-dimensional structure of the dNTP-binding pocket of the reverse transcriptase.[5][9] This change enhances the enzyme's ability to discriminate between the natural deoxynucleoside triphosphate (dNTP) substrate and the NRTI analog, leading to preferential incorporation of the natural substrate and reduced incorporation of the drug.[5]
-
The Excision Pathway: Thymidine Analog Mutations (TAMs), such as those selected by Zidovudine, confer resistance through an ATP-dependent phosphorolytic removal of the incorporated NRTI from the terminated DNA chain.[5] This "unblocking" of the DNA primer allows DNA synthesis to resume.
Caption: Two primary mechanisms of NRTI resistance.
Conclusion
The data strongly suggest that this compound possesses a superior resistance profile compared to many currently available NRTIs. Its high barrier to resistance, characterized by the slow emergence of mutations and the low-level resistance conferred by these mutations, makes it a promising candidate for further development, particularly for treatment-experienced patients with existing NRTI resistance. Further clinical investigation is warranted to fully elucidate its role in the evolving landscape of HIV therapy.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Molecular mechanisms of resistance to human immunodeficiency virus type 1 with reverse transcriptase mutations K65R and K65R+M184V and their effects on enzyme function and viral replication capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for the Role of the K65R Mutation in HIV-1 Reverse Transcriptase Polymerization, Excision Antagonism, and Tenofovir Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. fda.gov [fda.gov]
- 7. A simple and cost-saving phenotypic drug susceptibility testing of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation between Viral Resistance to Zidovudine and Resistance at the Reverse Transcriptase Level for a Panel of Human Immunodeficiency Virus Type 1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The L74V mutation in human immunodeficiency virus type 1 reverse transcriptase counteracts enhanced excision of zidovudine monophosphate associated with thymidine analog resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Apricitabine Demonstrates Efficacy in Treatment-Experienced HIV Patients, Though Clinical Development Halted
For Immediate Release
Melbourne, Australia - Apricitabine (ATC), an investigational nucleoside reverse transcriptase inhibitor (NRTI), showed significant antiviral activity in treatment-experienced HIV-1 patients who had failed first-line therapy, particularly in those with the M184V resistance mutation. Clinical studies demonstrated that this compound, when added to an optimized background regimen, was superior to continuing lamivudine (3TC) in reducing viral load and increasing CD4 cell counts. However, the Phase III development program for this compound was ultimately discontinued due to the evolving HIV treatment landscape, which shifted towards once-daily combination therapies, and the failure to secure a pharmaceutical licensing partner.[1][2] This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by available experimental data for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound
The primary evidence for this compound's efficacy in treatment-experienced patients comes from the Phase IIb AVX-201 study. This randomized, double-blind trial compared two doses of this compound (600 mg and 800 mg, both twice daily) with lamivudine (150 mg twice daily) in patients with the M184V mutation who were failing a lamivudine-containing regimen.
Initial 21-Day Antiviral Activity
In the initial 21-day phase of the study, where the study drug was added to the patients' failing regimen, this compound demonstrated a marked reduction in HIV-1 RNA levels compared to lamivudine.[3]
| Treatment Arm (twice daily) | Mean Change in Viral Load (log10 copies/mL) at Day 21 |
| This compound 600 mg | -0.71[3] |
| This compound 800 mg | -0.90[3] |
| Lamivudine 150 mg | -0.03[3] |
24-Week and 48-Week Outcomes
After day 21, patients' background therapies were optimized. The 24-week and 48-week data from the AVX-201 study continued to show a favorable response for this compound. At 24 weeks, patients in the lamivudine arm were switched to open-label this compound.[4]
| Outcome | Treatment Arm (at 24 Weeks) | This compound 600 mg | This compound 800 mg | Lamivudine 150 mg |
| HIV-RNA <50 copies/mL | Percentage of Patients | 71.4%[4] | 73.3%[4] | 58.3%[4] |
| Mean CD4 Cell Increase | cells/µL | +145[4] | +211[4] | +113[4] |
At 48 weeks, with all patients on this compound (the original lamivudine group having switched at 24 weeks), the antiviral and immunological benefits were sustained. Notably, the group that switched from lamivudine to this compound showed a significant improvement in CD4 cell count after the switch.[4] Long-term data from an extension study (AVX-201E) showed that after 96 weeks of treatment with this compound, over 85% of patients maintained undetectable HIV levels, and CD4 cell counts continued to rise.[5]
Experimental Protocols
AVX-201 Study: A Phase IIb Randomized, Double-Blind Study
-
Objective: To evaluate the efficacy and safety of this compound compared to lamivudine in treatment-experienced HIV-1 infected patients with the M184V mutation who were failing their current lamivudine or emtricitabine-containing antiretroviral regimen.[4][6]
-
Patient Population: The study enrolled 51 treatment-experienced HIV-1 infected patients.[3]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
-
Study Design:
-
Initial 21-day period: Patients were randomized to receive this compound 600 mg twice daily, this compound 800 mg twice daily, or lamivudine 150 mg twice daily, while remaining on their existing failing background regimen.[3]
-
From day 21 to 24 weeks: Background antiretroviral therapy was optimized for all patients based on genotypic resistance testing at screening.[4]
-
After 24 weeks: All patients received open-label this compound 800 mg twice daily in an extension study (AVX-201E).[4]
-
-
Endpoints:
-
Primary Efficacy Endpoint: Mean change in plasma HIV-1 RNA from baseline to day 21.
-
Secondary Endpoints: Proportion of patients with HIV-1 RNA <50 copies/mL at 24 and 48 weeks, change in CD4 cell count, and safety and tolerability.
-
Mechanism of Action and Resistance
This compound is a cytidine analogue NRTI. Like other NRTIs, it acts as a chain terminator during the HIV reverse transcription process.[8]
Caption: HIV Reverse Transcription and NRTI Mechanism of Action.
A key advantage of this compound is its activity against HIV strains with common NRTI resistance mutations. HIV develops resistance to NRTIs primarily through two mechanisms:
-
Discrimination: Mutations in the reverse transcriptase enzyme reduce its affinity for the NRTI, making it more likely to incorporate the natural nucleotide. The M184V mutation is a prime example of this mechanism, conferring high-level resistance to lamivudine and emtricitabine.[9]
-
Excision (Primer Unblocking): Thymidine Analogue Mutations (TAMs) allow the reverse transcriptase to remove the incorporated chain-terminating NRTI, allowing DNA synthesis to resume.[10]
This compound has shown efficacy against viruses with both M184V and TAMs.[11] The presence of the M184V mutation can even increase the susceptibility of the virus to other NRTIs like zidovudine and stavudine.[10]
Caption: Major Pathways of NRTI Resistance in HIV.
Conclusion
The clinical data for this compound demonstrated its potential as a valuable treatment option for HIV-1 infected patients who have failed first-line therapies due to resistance, particularly the M184V mutation. It showed superior efficacy in viral load reduction and immune reconstitution compared to continuing lamivudine in this patient population.[3][4] Furthermore, it was generally well-tolerated with no significant safety concerns or development of resistance to this compound itself observed in the clinical trials.[4][5]
Despite these promising results, the development of this compound was halted. This decision was not based on a lack of efficacy or safety but rather on commercial realities and a shift in the preferred HIV treatment paradigm towards single-tablet, once-daily regimens.[1] For researchers and drug developers, the story of this compound underscores the importance of both robust clinical data and strategic alignment with evolving market and clinical demands.
References
- 1. starobserver.com.au [starobserver.com.au]
- 2. Development of this compound halted without finding backer for Phase 3 | HIV i-Base [i-base.info]
- 3. Antiviral activity of this compound in treatment-experienced HIV-1-infected patients with M184V who are failing combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Study of the Efficacy and Safety of this compound, a New NRTI, to Treat Drug-resistant HIV Infection | Clinical Research Trial Listing [centerwatch.com]
- 7. ClinConnect | Study of the Efficacy and Safety of this compound, a New [clinconnect.io]
- 8. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound--a novel nucleoside reverse transcriptase inhibitor for the treatment of HIV infection that is refractory to existing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Apricitabine's effect on mitochondrial DNA versus other NRTIs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV infection.[1][2] However, their therapeutic benefits can be compromised by long-term toxicities, a significant portion of which are attributed to mitochondrial dysfunction.[1][3] This mitochondrial toxicity primarily stems from the inhibition of the human mitochondrial DNA polymerase-gamma (Pol-γ), the exclusive enzyme responsible for the replication of mitochondrial DNA (mtDNA).[4][5][6] Inhibition of Pol-γ can lead to mtDNA depletion, impaired oxidative phosphorylation, and a range of clinical manifestations, including myopathy, neuropathy, hepatic steatosis, and potentially fatal lactic acidosis.[3][7]
Apricitabine (ATC), a novel deoxycytidine analogue, has been developed with the aim of providing a potent antiretroviral agent with an improved safety profile, particularly concerning mitochondrial toxicity.[8][9] This guide provides a comparative analysis of this compound's effect on mitochondrial DNA versus other established NRTIs, supported by experimental data and detailed methodologies.
Comparative Analysis of Mitochondrial DNA Depletion
In vitro studies have consistently demonstrated that this compound has a favorable mitochondrial toxicity profile compared to several other NRTIs. A key indicator of mitochondrial toxicity is the depletion of mtDNA content in cells cultured with these drugs.
A study utilizing human HepG2 hepatoblastoma cells cultured for up to 16 days with various NRTIs at concentrations ranging from 0.3 to 300 microM showed that this compound, similar to Tenofovir, had no effect on mitochondrial DNA content.[8] In stark contrast, other NRTIs induced significant mtDNA depletion.[8]
The hierarchy of NRTIs in terms of their potential to inhibit DNA polymerase-gamma and cause mitochondrial toxicity, from highest to lowest, has been established in multiple studies as follows: Zalcitabine > Didanosine > Stavudine > Zidovudine > Lamivudine > Abacavir.[7][10][11] Newer NRTIs like Tenofovir and Emtricitabine are generally considered to have a lower potential for mitochondrial toxicity.[3]
Table 1: Comparative Effect of NRTIs on Mitochondrial DNA Content in HepG2 Cells
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Effect on Mitochondrial DNA Content |
| This compound | No effect [8] |
| Tenofovir | No effect[8][11] |
| Alovudine | Marked reduction[8] |
| Zalcitabine | Marked reduction[8][11] |
| Didanosine | Marked reduction[8][11] |
| Stavudine | Marked reduction[8][11] |
| Abacavir | Slight increase[8] |
| Emtricitabine | Slight increase[8] |
| Lamivudine | Slight increase[8] |
| Zidovudine | Slight increase[8] or minor effects[11] |
Note: The slight increase in mtDNA observed with some NRTIs may represent a compensatory cellular response to mitochondrial dysfunction.[8]
Mechanisms of NRTI-Induced Mitochondrial Toxicity
The primary mechanism of NRTI-induced mitochondrial toxicity is the inhibition of Pol-γ.[4][12] NRTIs are intracellularly phosphorylated to their active triphosphate forms, which can then be mistakenly incorporated by Pol-γ into the nascent mtDNA strand, leading to chain termination and halting mtDNA replication.[13][14]
However, other mechanisms may also contribute to mitochondrial dysfunction, including:
-
Depletion of endogenous deoxyribonucleoside triphosphate (dNTP) pools: Competition for phosphorylation between NRTIs and endogenous nucleosides can lead to a reduction in the dNTPs available for mtDNA synthesis.[4]
-
Increased oxidative stress: Impaired mitochondrial function can lead to the overproduction of reactive oxygen species (ROS), which can damage mtDNA, proteins, and lipids.[10]
-
Inhibition of other mitochondrial enzymes: Some NRTIs may also interfere with other mitochondrial proteins, such as adenylate kinase and the adenine nucleotide translocator.[7]
Experimental Protocols
Measurement of Mitochondrial DNA Content
A common and reliable method to quantify mtDNA content relative to nuclear DNA (nDNA) is through quantitative real-time polymerase chain reaction (qPCR).[15][16]
1. Cell Culture and NRTI Treatment:
-
Human cell lines, such as HepG2 (hepatoblastoma), are cultured under standard conditions (e.g., 37°C, 5% CO2).[8]
-
Cells are treated with a range of concentrations of the NRTIs of interest (e.g., 0.3 to 300 µM) for a specified duration (e.g., up to 16 days).[8] Untreated cells serve as a control.
2. DNA Extraction:
-
Total DNA (both nuclear and mitochondrial) is isolated from the cultured cells using standard commercial kits (e.g., QIAamp DNA Mini Kit).[15]
-
The concentration and purity of the extracted DNA are determined using spectrophotometry.
3. Quantitative Real-Time PCR (qPCR):
-
qPCR is performed using a real-time PCR system.[16]
-
Two sets of primers are used: one specific for a mitochondrial gene (e.g., ND1, 16S rRNA, or the D-loop region) and another for a single-copy nuclear gene (e.g., beta-actin, BECN1, or NEB1) to normalize the data.[16][17][18]
-
The reaction mixture typically includes the DNA template, primers, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.[18]
-
The thermal cycling protocol consists of an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[16]
4. Data Analysis:
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for both the mitochondrial and nuclear genes.
-
The relative mtDNA content is calculated using the ΔΔCt method. The formula is: Relative mtDNA content = 2^(-ΔΔCt), where ΔΔCt = (Ct mtDNA - Ct nDNA)treated - (Ct mtDNA - Ct nDNA)control.[18]
Conclusion
The available in vitro evidence strongly suggests that this compound possesses a superior mitochondrial safety profile compared to many other NRTIs.[8][9][19] Its lack of effect on mitochondrial DNA content in cellular models positions it as a potentially less toxic option for the long-term management of HIV infection. This is a critical consideration for the development of new antiretroviral regimens, as minimizing long-term, off-target toxicities is paramount for improving the quality of life for individuals living with HIV. Further clinical investigations are warranted to confirm these favorable preclinical findings.
References
- 1. A brief overview of mechanisms of mitochondrial toxicity from NRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Nucleoside reverse transcriptase inhibitor toxicity and mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of nucleoside and nucleotide reverse transcriptase inhibitor-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound and other nucleoside reverse transcriptase inhibitors on replication of mitochondrial DNA in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]
- 13. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 17. Comparison of the Effects of Three Dual-Nucleos(t)ide Reverse Transcriptase Inhibitor Backbones on Placenta Mitochondria Toxicity and Oxidative Stress Using a Mouse Pregnancy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.9. Detection of Mitochondrial DNA (mtDNA) Content [bio-protocol.org]
- 19. In Vitro Interactions between this compound and Other Deoxycytidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Apricitabine: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of investigational drugs like apricitabine is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for managing this compound waste. As this compound is a synthetic nucleoside analog, it requires handling as chemical waste in accordance with federal, state, and local regulations.
Core Principles of this compound Disposal
The disposal of this compound, as with any laboratory chemical, must prioritize safety and regulatory compliance to prevent harm to human health and the environment. Research laboratories are responsible for managing their waste streams, which includes proper identification, segregation, containment, and disposal of chemical substances like this compound. All disposal procedures must adhere to regulations set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting. This procedure is based on general best practices for chemical and pharmaceutical waste management.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused this compound, contaminated labware (e.g., vials, pipettes, gloves), and solutions containing the compound.
-
Segregate from Other Waste: Do not mix this compound waste with non-hazardous or general laboratory trash. It should be collected separately to ensure proper handling.
2. Containerization and Labeling:
-
Select Appropriate Containers: Use leak-proof, durable containers that are chemically compatible with this compound. These containers must be able to be securely sealed.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's hazardous waste management plan. The label should also include the accumulation start date.
3. Storage and Accumulation:
-
Designated Storage Area: Store sealed this compound waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.
-
Follow Accumulation Limits: Adhere to the time and volume limits for hazardous waste accumulation as specified by RCRA and your institution's policies.
4. Disposal through a Licensed Vendor:
-
Engage a Certified Waste Management Company: The disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have approved vendors for this purpose.
-
Incineration is the Preferred Method: High-temperature incineration is the recommended method for the destruction of pharmaceutical waste like this compound.
-
Documentation: Ensure that all waste manifests and other required documentation are completed accurately and retained for your records. This creates a chain-of-custody for the waste from your facility to its final disposal.
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or materials contaminated with it be disposed of down the sink or in any other sewer system.
-
Consult Your EHS Office: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.
Data Management for Chemical Waste
Maintaining a detailed inventory of chemical waste is a crucial aspect of laboratory safety and regulatory compliance. The following table provides a template for logging this compound waste for disposal.
| Waste ID | Chemical Name | Quantity (g or mL) | Waste Type (Solid/Liquid) | Contaminants | Accumulation Start Date | Disposal Date | Vendor | Manifest Number |
| W-001 | This compound | 5 g | Solid (powder) | None (pure substance) | 2025-11-06 | |||
| W-002 | This compound Solution | 100 mL | Liquid (in DMSO) | DMSO | 2025-11-06 | |||
| W-003 | Contaminated Labware | 1 bag | Solid | This compound | 2025-11-06 |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Personal protective equipment for handling Apricitabine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Apricitabine. The following procedural guidance is designed to ensure a safe laboratory environment and proper material management.
Personal Protective Equipment (PPE)
When handling this compound, adherence to the following personal protective equipment protocols is mandatory to minimize exposure risk. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), good laboratory practices and caution are always advised with investigational compounds.[1]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant, impervious gloves | Nitrile or latex gloves are appropriate for handling the solid substance. |
| Body Protection | Laboratory Coat | To prevent skin exposure.[2] |
| Respiratory Protection | Not required under normal use conditions | A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and maintaining product integrity.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or signs of leakage.
-
Verify that the container is properly labeled with the product name (this compound), CAS number (160707-69-7), and any hazard warnings.
-
Log the receipt of the material in the laboratory's chemical inventory system.
Storage
-
Store in a tightly closed container in a dry and well-ventilated area.[2]
-
For long-term storage, keep at -20°C in a dark, dry place.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Preparation and Handling
-
All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize the potential for inhalation of any airborne powder.
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing the solid, use a balance inside a ventilated enclosure if possible.
-
For creating solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in water.[2]
In Case of a Spill
-
Small Spills (Solid):
-
Gently sweep the solid material, avoiding dust generation.
-
Place the swept material into a sealed, labeled container for disposal.
-
Clean the spill area with a wet cloth or paper towel and place the cleaning materials in the disposal container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Prevent the spread of the material.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Follow the procedure for small spills.
-
Decontaminate the area thoroughly.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused or Expired this compound:
-
Contaminated Materials:
-
All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be placed in a designated, sealed waste container.
-
This waste should be disposed of as chemical or pharmaceutical waste, following the same procedures as for the unused product.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent.
-
Dispose of the rinsate as chemical waste.
-
Before discarding the container in regular trash, remove or deface the label to prevent misuse.[6]
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C8H11N3O3S[7] |
| Molecular Weight | 229.25 g/mol [7] |
| Appearance | White to off-white solid[2] |
| Melting Point | 136 - 140 °C[2] |
| Solubility | Soluble in water[2] |
| Storage Temperature | -20°C (long term)[3] |
Visual Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. medkoo.com [medkoo.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. fda.gov [fda.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
